3-Fluoro-4-nitrophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSGKHVRDGATJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075346 | |
| Record name | 3-Fluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-41-2 | |
| Record name | 3-Fluoro-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.269 | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-4-nitrophenol (CAS: 394-41-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrophenol is a substituted aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of organic molecules. Its unique structural features, a fluorine atom and a nitro group on a phenolic ring, impart distinct reactivity, making it a valuable building block in the pharmaceutical, agrochemical, and dye industries. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 394-41-2 | |
| Molecular Formula | C₆H₄FNO₃ | |
| Molecular Weight | 157.10 g/mol | |
| Appearance | Light yellow to brown crystalline powder | |
| Melting Point | 93-95 °C | |
| Boiling Point | 323.5 °C at 760 mmHg | |
| pKa | Estimated to be lower than phenol (B47542) (10.0) and 4-fluorophenol (B42351) (9.9) due to the strong electron-withdrawing nitro group. The pKa of 4-nitrophenol (B140041) is 7.2. The additional fluorine atom is expected to further increase acidity. | [1] |
| Solubility | Insoluble in water. Soluble in hot dilute acid and strong base solutions. Generally soluble in organic solvents such as ethanol, acetone, and dichloromethane (B109758). | [2] |
| Purity | Commercially available with purity ≥ 98% |
Synthesis and Reactivity
Synthesis
A common synthetic route to this compound involves the nitration of m-fluorophenol. A detailed experimental protocol based on a patented method is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
m-Fluorophenol
-
Sodium Nitrate (NaNO₂)
-
Sulfuric Acid (98%)
-
Water
-
Diethyl ether
-
Dichloromethane
Procedure:
-
In a 100L reactor, add m-fluorophenol, water, and sodium nitrate.
-
Stir the mixture and cool the reaction solution to between -5 and 0 °C.
-
Slowly add 98% sulfuric acid dropwise to the cooled mixture.
-
After the addition is complete, maintain the temperature between -5 and 0 °C and continue stirring for 50-60 minutes.
-
Collect the solid crude product by filtration.
-
To purify the crude product, add it to a mixed solution of water, diethyl ether, and dichloromethane at room temperature.
-
Stir the suspension for 2-3 hours.
-
Collect the solid by filtration and dry to obtain the final product, this compound.
Logical Flow of Synthesis:
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrophenol is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of organic molecules.[1][2] Its unique structural features, namely the electron-withdrawing nitro group and the highly electronegative fluorine atom, impart distinct reactivity and physicochemical characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its primary applications in research and development, particularly within the pharmaceutical and agrochemical sectors.[1][3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and provide a quantitative basis for its handling, characterization, and application in chemical synthesis.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄FNO₃ | [4] |
| Molecular Weight | 157.10 g/mol | [4] |
| Appearance | Light yellow to beige or brownish-yellow crystalline powder/solid | [1] |
| Melting Point | 91.5 - 95 °C | [1] |
| Boiling Point | 323.5 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
Table 2: Acidity and Solubility Properties
| Property | Value | Remarks | Source(s) |
| pKa | No experimentally determined value found. Estimated to be < 8.4. | The presence of strong electron-withdrawing groups (-NO₂ and -F) significantly increases the acidity compared to phenol (B47542) (pKa ≈ 10) and 3-nitrophenol (B1666305) (pKa ≈ 8.4).[2][5] | - |
| Water Solubility | Reported as insoluble. | A quantitative value is not readily available. The LogP value suggests low aqueous solubility.[2] | [2] |
| LogP (Octanol-Water Partition Coefficient) | 1.4 | This value indicates a higher preference for the octanol (B41247) phase over the aqueous phase, consistent with low water solubility. | [4] |
Table 3: Spectroscopic Data
| Spectroscopic Technique | Key Features | Source(s) |
| ¹H NMR | Spectral data available. | [6] |
| ¹³C NMR | Spectral data available. | [6] |
| Infrared (IR) Spectroscopy | Spectral data available. | [6] |
| UV-Vis Spectroscopy | Spectral data available. | [6] |
Experimental Protocols
Detailed methodologies for key experiments related to the synthesis and characterization of this compound are provided below.
Synthesis of this compound
A common synthetic route to this compound involves the nitration of 3-fluorophenol (B1196323). The following is a representative experimental protocol:
Materials:
-
3-Fluorophenol
-
Glacial Acetic Acid
-
Nitric Acid (99%)
-
Deionized Water
-
Diethyl ether
-
Sodium Bicarbonate (saturated solution)
-
Sodium Chloride (saturated solution)
-
Sodium Carbonate solution
-
Hydrochloric Acid
Procedure:
-
In a reaction vessel, dissolve 3-fluorophenol (50g, 446 mmol) in glacial acetic acid (250 mL).[4]
-
Slowly add 99% nitric acid (29.8g, 468 mmol) to the solution over approximately 1 hour, while maintaining the temperature between 20-25 °C.[4]
-
Upon completion of the reaction, employ steam distillation to remove the by-product, 3-fluoro-6-nitrophenol.
-
Extract the residual liquid with diethyl ether.
-
Wash the ether layer with saturated aqueous solutions of sodium chloride and sodium bicarbonate.
-
Pour the ether layer into a sodium carbonate solution to precipitate the sodium salt of this compound.
-
Dissolve the precipitate in water, acidify with hydrochloric acid, and extract with diethyl ether.
-
Evaporate the ether to yield pure this compound.
Visualization of the Synthesis Workflow:
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Determination of pKa
Principle: The absorbance of a solution of the phenol is measured at various pH values. The ionized (phenolate) and un-ionized forms of the compound have different UV-Vis absorption spectra. The pKa can be determined from the inflection point of the absorbance vs. pH curve.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a methanol-water mixture).
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 5 to 9).
-
Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the phenol but different pH values.
-
Measure the UV-Vis spectrum of each solution to identify the wavelength of maximum absorbance difference between the acidic and basic forms.
-
Measure the absorbance of each solution at this wavelength.
-
Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Determination of Aqueous Solubility
The shake-flask method is a standard protocol for determining the solubility of poorly soluble compounds.[7]
Procedure:
-
Add an excess amount of solid this compound to a known volume of deionized water in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included (filtration through a syringe filter may be necessary).
-
Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Analysis: The chemical shifts, coupling constants, and integration of the signals will confirm the molecular structure.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of approximately 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present (O-H, C-F, NO₂, aromatic C-H, and C=C).
UV-Vis Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or methanol) to prepare a dilute solution of known concentration.
-
Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Analysis: Determine the wavelength(s) of maximum absorbance (λmax), which is characteristic of the electronic transitions within the molecule.
Applications in Drug Discovery and Development
This compound is not typically used as a therapeutic agent itself but is a valuable building block in the synthesis of more complex, biologically active molecules.[3] Its utility stems from:
-
Introduction of Fluorine: The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
-
Versatile Reactivity: The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals. The phenol group can undergo etherification and other modifications. The aromatic ring can be further functionalized.
-
Precursor to Pharmaceuticals: It has been identified as a potential precursor in the synthesis of antiangiogenic drugs like regorafenib.[7] It is also used in the development of anti-inflammatory and analgesic drugs.[3]
Logical Relationship in Drug Intermediate Synthesis:
Caption: The role of this compound as a versatile starting material for various chemical transformations leading to diverse products.
Safety and Handling
This compound is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined set of physicochemical properties. This guide provides the essential data and experimental protocols necessary for its effective use in a research and development setting. While its direct biological activity in specific signaling pathways is not documented, its importance in the synthesis of bioactive compounds for the pharmaceutical and agrochemical industries is firmly established.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 6. This compound | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 394-41-2 | FF63280 | Biosynth [biosynth.com]
Synthesis of 3-Fluoro-4-nitrophenol from m-Fluoroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-fluoro-4-nitrophenol from m-fluoroaniline. The synthesis is a multi-step process involving diazotization, hydrolysis, nitration, and purification. This document details the experimental protocols, quantitative data, and reaction mechanisms involved in this synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound from m-fluoroaniline proceeds through a three-stage process. The initial step involves the diazotization of m-fluoroaniline, followed by the hydrolysis of the resulting diazonium salt to yield m-fluorophenol. The intermediate, m-fluorophenol, is then subjected to nitration to produce a mixture of this compound and its isomer, 3-fluoro-6-nitrophenol. The final stage involves the separation of these isomers to isolate the desired product.
Caption: Overall synthetic workflow from m-fluoroaniline to this compound.
Experimental Protocols
Stage 1: Synthesis of m-Fluorophenol from m-Fluoroaniline
This stage involves two key reactions: the diazotization of m-fluoroaniline and the subsequent hydrolysis of the diazonium salt.
2.1.1. Diazotization of m-Fluoroaniline
The initial step is the conversion of the primary aromatic amine, m-fluoroaniline, into a diazonium salt. This is achieved through a reaction with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as sulfuric acid. The reaction is conducted at low temperatures (below 5 °C) to ensure the stability of the diazonium salt.
Experimental Protocol:
-
In a diazotization vessel, add 30% - 60% sulfuric acid.
-
At a temperature of 20-30 °C, add m-fluoroaniline dropwise. The molar ratio of m-fluoroaniline to sulfuric acid should be maintained between 1:6 and 1:7.
-
Maintain the temperature at 20-30 °C for 20-30 minutes with insulation.
-
Cool the reaction mixture to -5 °C.
-
Slowly add an aqueous solution of sodium nitrite. The molar ratio of m-fluoroaniline to sodium nitrite should be between 1:1 and 1:1.2.
-
After the addition is complete, continue stirring and maintain the temperature for a short period to ensure the completion of the reaction.
2.1.2. Hydrolysis of m-Fluorobenzenediazonium Salt
The unstable diazonium salt is then hydrolyzed to form m-fluorophenol. This is typically carried out by heating the acidic solution of the diazonium salt.
Experimental Protocol:
-
In a hydrolysis reactor, add water, concentrated sulfuric acid, and copper sulfate (B86663). The molar ratio of m-fluoroaniline (from the previous step) to copper sulfate should be between 1:0.7 and 1:0.8, and the molar ratio to sulfuric acid should be between 1:1.2 and 1:1.8.
-
Heat the hydrolysis mixture to 90-160 °C.
-
Add the previously prepared diazonium salt solution dropwise to the hot hydrolysis mixture.
-
Collect the distillate, which is the product m-fluorophenol.
Stage 2: Nitration of m-Fluorophenol
The synthesized m-fluorophenol is then nitrated to introduce a nitro group onto the aromatic ring. This reaction yields a mixture of isomers, primarily this compound and 3-fluoro-6-nitrophenol.
Experimental Protocol:
-
In a reaction vessel, add m-fluorophenol, water, and sodium nitrate.
-
Cool the mixture to a temperature between -5 °C and 0 °C.
-
Slowly add 98% sulfuric acid dropwise while maintaining the low temperature.
-
After the addition of sulfuric acid, continue to stir the mixture at -5 °C to 0 °C for 50-60 minutes.
-
The resulting solid crude product is collected by filtration.
Stage 3: Separation of this compound
The final step is the purification of the crude product to isolate this compound from its isomer.
Experimental Protocol:
-
The crude solid from the nitration step is added to a mixed solvent of water, ether, and methylene (B1212753) dichloride.
-
The mixture is stirred at room temperature for 2-3 hours.
-
The solid is collected by filtration and dried to obtain the purified this compound.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound.
| Stage | Product | Yield | Purity | Reference |
| 1 | m-Fluorophenol | 74% - 79% | - | CN103951547B |
| 2 & 3 | This compound | 45.5% | 99.2% | CN102766053B[1] |
Reaction Mechanisms
Diazotization of m-Fluoroaniline
The diazotization reaction proceeds through the formation of a nitrosonium ion (NO+) electrophile, which then reacts with the primary amine.
Caption: Mechanism of diazotization of m-fluoroaniline.
Electrophilic Aromatic Nitration of m-Fluorophenol
The nitration of m-fluorophenol is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺) is generated from nitric acid and sulfuric acid and acts as the electrophile.
Caption: Mechanism of electrophilic aromatic nitration of m-fluorophenol.
References
An In-depth Technical Guide to 3-Fluoro-4-nitrophenol: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Fluoro-4-nitrophenol, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details its molecular structure, physicochemical properties, a robust experimental protocol for its synthesis and characterization, and its role as a precursor in the synthesis of the multi-kinase inhibitor, regorafenib (B1684635), thereby linking it to significant cell signaling pathways.
Core Molecular and Physical Properties
This compound is a light yellow crystalline solid.[1] Its molecular structure incorporates a phenol (B47542) ring substituted with a fluorine atom at the 3-position and a nitro group at the 4-position. The presence of the electron-withdrawing nitro and fluoro groups significantly influences the compound's reactivity and acidity.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₄FNO₃ | [2][3][4] |
| Molecular Weight | 157.10 g/mol | [2][3][5] |
| CAS Number | 394-41-2 | |
| Appearance | Light yellow to beige crystalline powder | [1] |
| Melting Point | 93-95 °C | [1] |
| IUPAC Name | This compound | |
| SMILES | Oc1ccc(c(F)c1)--INVALID-LINK--=O | |
| InChI Key | CSSGKHVRDGATJL-UHFFFAOYSA-N |
Synthesis of this compound
A common and effective method for the synthesis of this compound proceeds via the nitration of m-fluorophenol. The following protocol is adapted from established synthetic procedures.
Experimental Protocol: Synthesis from m-Fluorophenol
Materials:
-
m-Fluorophenol
-
Water
-
Sodium Nitrate (NaNO₂)
-
98% Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Dichloromethane
Procedure:
-
Reaction Setup: In a 100L reaction kettle, combine 11.2 kg (100 mol) of m-fluorophenol, 40 kg of water, and 10.2 kg (120 mol) of sodium nitrate.
-
Nitration: Cool the reaction mixture to 0-5 °C with constant stirring. Slowly add 5.88 kg (60 mol) of 98% sulfuric acid dropwise, maintaining the temperature between 0-5 °C.
-
Reaction Completion: After the addition of sulfuric acid is complete, continue to stir the mixture at 0-5 °C for 1 hour.
-
Isolation of Crude Product: Collect the solid product by centrifugation. This will yield a brown solid crude product.
-
Purification: The crude product contains a mixture of isomers, primarily this compound and 3-fluoro-6-nitrophenol. To purify, add the crude solid to a mixture of 5 L of water, 3 L of diethyl ether, and 10 L of dichloromethane. Stir this suspension for 3 hours.
-
Final Product: Collect the purified solid by centrifugation and dry in an oven to obtain this compound as a puce-colored solid with a slight metallic luster.
Synthesis Workflow
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.
Experimental Protocol: Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the O-H stretch of the phenol, the C-F stretch, the N-O stretches of the nitro group, and the aromatic C-H and C=C vibrations.
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) or by direct infusion.
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate the molecular ion.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak, which should correspond to the molecular weight of this compound. Analyze the fragmentation pattern to further confirm the structure.
Role in Drug Synthesis and Connection to Signaling Pathways
While there is no direct evidence of this compound being involved in biological signaling pathways, it is a crucial starting material for the synthesis of the multi-kinase inhibitor drug, regorafenib. Regorafenib targets several key signaling pathways implicated in tumor growth and progression.
The synthesis of regorafenib begins with the reduction of this compound to 4-amino-3-fluorophenol. This intermediate is then coupled with other moieties to form the final drug molecule.
Regorafenib is known to inhibit multiple protein kinases, including those involved in:
-
Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, 3) and TIE2.[2][5][6]
-
Tumor Microenvironment: Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR).[2][5]
-
Metastasis: VEGFR3, PDGFR-β, and FGFR.[5]
By inhibiting these kinases, regorafenib disrupts the signaling cascades that promote cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors.[2]
Indirect Signaling Pathway Involvement
References
- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 2. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 5. Regorafenib - NCI [dctd.cancer.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 3-Fluoro-4-nitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrophenol is a key intermediate in the synthesis of a variety of compounds within the pharmaceutical, agrochemical, and dye industries. Its chemical structure, featuring a fluorine atom and a nitro group on a phenol (B47542) backbone, imparts unique reactivity and influences its physical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is critical for its application in organic synthesis, enabling efficient reaction conditions, purification, and formulation.
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to a lack of specific quantitative data in publicly available literature for this compound, this guide also presents qualitative solubility information and, for comparative purposes, quantitative data for the structurally related compound, 4-nitrophenol (B140041). Furthermore, detailed experimental protocols for determining solubility are provided, accompanied by workflow diagrams to aid in their implementation.
Qualitative Solubility of this compound
Qualitative assessments indicate that this compound exhibits solubility in certain organic solvents. A patented production method for this compound mentions its insolubility in petroleum ether and its solubility in hot diluted acid and strong base solutions. The purification process described in the patent utilizes a mixed solvent system of water, ether, and methylene (B1212753) dichloride, suggesting some degree of solubility in this combination.
Generally, nitrophenols are known to be soluble in a range of organic solvents. Solvents such as acetone, ethanol, methanol, acetonitrile, and diethyl ether are often effective in dissolving nitrophenol compounds. This is attributed to the polar nature of the nitro and hydroxyl groups, which can engage in hydrogen bonding and dipole-dipole interactions with polar organic solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in common organic solvents could not be located. This represents a notable data gap for this compound.
To provide a frame of reference for researchers, the following table summarizes the quantitative solubility of the parent compound, 4-nitrophenol, in several organic solvents. It is crucial to note that these values are for 4-nitrophenol and should be used only as a general guide to the potential solubility behavior of its fluorinated analogue. The presence of the fluorine atom in this compound will influence its crystal lattice energy and interactions with solvents, leading to different solubility values.
Table 1: Solubility of 4-Nitrophenol in Various Organic Solvents [1]
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | Room Temperature | More soluble than in water |
| Acetone | Room Temperature | More soluble than in water |
| Water | Room Temperature | ~0.5 |
Note: This table provides data for 4-nitrophenol as a surrogate due to the absence of data for this compound. "More soluble than in water" indicates a qualitative observation from the literature.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for two common and reliable experimental techniques used to determine the solubility of a solid compound like this compound in an organic solvent.
Isothermal Shake-Flask Gravimetric Method
This is a widely used and accurate method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass vial or flask).
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or an orbital shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Once equilibrium is established, the agitation is stopped, and the suspension is allowed to stand at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred. The syringe and filter should be at the same temperature as the solution to avoid precipitation or further dissolution.
-
Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Quantification: The container with the dried solute is weighed again. The mass of the dissolved solute is determined by the difference in weight. The solubility is then calculated and can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
UV/Vis Spectroscopic Method
This method is suitable when the solute has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.
Methodology:
-
Preparation of Calibration Curve:
-
A series of standard solutions of this compound of known concentrations are prepared in the desired organic solvent.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.
-
A calibration curve of absorbance versus concentration is plotted, and the linear regression equation is determined.
-
-
Preparation of Saturated Solution: A saturated solution is prepared following the same procedure as in the gravimetric method (steps 1-3).
-
Sampling and Dilution:
-
A clear aliquot of the saturated supernatant is withdrawn and filtered as described previously.
-
A precise volume of the saturated solution is carefully diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.
-
Concentration Determination: The concentration of the diluted solution is determined using the calibration curve equation.
-
Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account. This concentration represents the solubility of the compound.
Logical Relationships in Solubility
The solubility of a compound like this compound in a particular solvent is governed by a complex interplay of factors related to both the solute and the solvent, as well as the temperature of the system. The fundamental principle is "like dissolves like."
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents. While there is a clear need for quantitative experimental data for this specific compound, the qualitative information and data for the related compound, 4-nitrophenol, provide a useful starting point for researchers. The detailed experimental protocols and workflow diagrams for the gravimetric and spectroscopic methods offer a practical framework for scientists to determine the solubility of this compound in their laboratories. Such data will be invaluable for the optimization of synthetic routes, purification strategies, and the development of new formulations in the chemical and pharmaceutical industries.
References
An In-Depth Technical Guide to the Spectral Data of 3-Fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectral data for the characterization of 3-fluoro-4-nitrophenol, a valuable intermediate in organic synthesis, particularly in the pharmaceutical and dye industries. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 394-41-2
-
Molecular Formula: C₆H₄FNO₃[1]
-
Molecular Weight: 157.10 g/mol [2]
-
Appearance: Light yellow to beige powder[1]
-
Melting Point: 93-95 °C[2]
Spectroscopic Data
The structural elucidation of this compound is confirmed through the combined application of NMR, IR, and MS. The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H and ¹⁹F NMR Spectral Data for this compound
| Nucleus | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | DMSO-d₆ | 399.822 | 11.49 | Singlet | -OH |
| ¹H | DMSO-d₆ | 399.822 | 8.07 | Multiplet | Aromatic CH |
| ¹H | DMSO-d₆ | 399.822 | 6.84-6.76 | Multiplet | 2 x Aromatic CH |
| ¹⁹F | DMSO-d₆ | 376.209 | -114.28 | - | Ar-F |
Table 2: ¹³C NMR Spectral Data for this compound
| Solvent | Chemical Shift (δ, ppm) | Assignment (Probable) |
| DMSO-d₆ | ~164 | C-OH |
| DMSO-d₆ | ~140 | C-NO₂ |
| DMSO-d₆ | ~126 | Aromatic CH |
| DMSO-d₆ | ~115 | Aromatic CH |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (phenolic) |
| ~1590, ~1470 | Strong | Aromatic C=C stretch |
| ~1510, ~1340 | Strong | N-O stretch (nitro group) |
| ~1250 | Strong | C-O stretch (phenol) |
| ~1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | m/z Value | Interpretation |
| LC-MS | ESI (-) | 156.00 | [M-H]⁻ |
| GC-MS | EI | 157 | Molecular Ion [M]⁺ |
| GC-MS | EI | 127 | Fragment Ion |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data of this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: A 400 MHz NMR spectrometer is used for analysis.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The carbon NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: The fluorine NMR spectrum is acquired to observe the fluorine signal.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly onto the ATR crystal.
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of methanol (B129727) and water. The solution is filtered to remove any particulate matter.
-
Chromatography: An aliquot of the sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution program is typically used to separate the analyte from any impurities.
-
Mass Spectrometry: The eluent from the HPLC is directed to the mass spectrometer. For this compound, electrospray ionization (ESI) in negative ion mode is effective.
-
Data Acquisition: The mass spectrometer is set to scan a relevant mass range to detect the deprotonated molecule [M-H]⁻.
-
Data Analysis: The resulting mass spectrum is analyzed to confirm the mass of the parent ion.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of an organic compound such as this compound.
Caption: Logical workflow for the spectral analysis of this compound.
References
Acidity and pKa of 3-Fluoro-4-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity and pKa value of 3-Fluoro-4-nitrophenol. It delves into the electronic effects of the fluoro and nitro substituents that govern its acidic properties, offers a comparative analysis with related phenol (B47542) derivatives, and outlines a detailed experimental protocol for the determination of its pKa.
Introduction: The Acidity of Phenols
Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. They are generally weakly acidic due to the resonance stabilization of the corresponding phenoxide ion formed upon deprotonation. The acidity of a phenol can be significantly influenced by the presence of substituents on the aromatic ring. Electron-withdrawing groups, such as nitro (-NO2) and halogen groups, tend to increase the acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups decrease acidity.
This compound is a disubstituted phenol containing two potent electron-withdrawing groups. The interplay of their inductive and resonance effects results in a significantly enhanced acidity compared to phenol itself. Understanding the precise acidity of this compound, quantified by its pKa value, is crucial for various applications in medicinal chemistry, materials science, and chemical synthesis.
Factors Influencing the Acidity of this compound
The acidity of this compound is primarily determined by the combined electronic effects of the fluorine and nitro substituents.
-
The Nitro Group (-NO2): The nitro group at the para-position (position 4) is a strong electron-withdrawing group. It exerts a powerful negative resonance effect (-M effect) and a negative inductive effect (-I effect). The -M effect allows for the delocalization of the negative charge of the phenoxide ion onto the oxygen atoms of the nitro group, leading to a highly stabilized conjugate base. This stabilization significantly favors the dissociation of the phenolic proton, resulting in a lower pKa and higher acidity.
-
The Fluoro Group (-F): The fluorine atom at the meta-position (position 3) is a highly electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond, withdrawing electron density from the aromatic ring and, consequently, from the O-H bond of the hydroxyl group. This polarization facilitates the release of the proton. While fluorine also possesses a positive resonance effect (+M effect) due to its lone pairs, the inductive effect is generally considered to be more dominant for halogens in influencing the acidity of phenols, especially from the meta position where the resonance effect is minimized.
The synergistic combination of the strong resonance and inductive effects of the para-nitro group and the strong inductive effect of the meta-fluoro group makes this compound a considerably stronger acid than phenol and many of its monosubstituted derivatives.
Quantitative Analysis: pKa Values
Table 1: pKa Values of Phenol and Related Substituted Phenols
| Compound | pKa |
| Phenol | 10.00 |
| 3-Fluorophenol | 9.30 |
| 4-Nitrophenol (B140041) | 7.15 |
| 3-Nitrophenol | 8.40 |
| This compound | Estimated < 7 |
Based on the individual effects of the substituents, the pKa of this compound is anticipated to be lower than that of 4-nitrophenol (7.15), making it a relatively strong acidic phenol.
Experimental Determination of pKa
The pKa value of this compound can be experimentally determined using various techniques, with spectrophotometry being a common and accurate method for compounds with a chromophore.
Spectrophotometric Titration Protocol
This method relies on the principle that the acidic (protonated) and basic (deprotonated) forms of this compound will exhibit different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Materials and Equipment:
-
This compound
-
A series of buffer solutions with known pH values (e.g., phosphate, borate, or universal buffers) spanning the expected pKa range.
-
Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) solutions for pH adjustment.
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol (B129727) or ethanol) and then dilute it in water to a final concentration appropriate for UV-Vis analysis (typically in the micromolar range).
-
Preparation of Sample Solutions: Prepare a series of solutions by adding a small, constant volume of the stock solution to a series of buffer solutions of varying, precisely measured pH values. Ensure the final volume is the same for all samples.
-
Determination of λmax: Record the UV-Vis absorption spectrum of the fully protonated form (in a highly acidic solution, e.g., pH 1) and the fully deprotonated form (in a highly basic solution, e.g., pH 13). Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms. Choose a wavelength for analysis where the difference in absorbance between the two forms is significant.
-
Absorbance Measurements: Measure the absorbance of each buffered sample solution at the chosen analytical wavelength.
-
Data Analysis:
-
Plot the measured absorbance versus the pH of the solutions. The resulting curve should be sigmoidal.
-
The pKa corresponds to the pH at the inflection point of the sigmoidal curve, which is the point where the concentrations of the acidic and basic forms are equal.
-
Alternatively, the pKa can be calculated for each data point using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AB) / (AA - A)] where:
-
A is the absorbance of the sample at a given pH.
-
AA is the absorbance of the fully protonated (acidic) form.
-
AB is the absorbance of the fully deprotonated (basic) form.
-
-
The average of the calculated pKa values will give the experimental pKa of this compound.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the acidity of this compound.
Caption: Dissociation equilibrium of this compound.
The Fluorine Atom in 3-Fluoro-4-nitrophenol: A Technical Guide to its Chemical Reactivity and Synthetic Utility
For Immediate Release
This technical guide provides an in-depth analysis of the chemical reactivity of the fluorine atom in 3-Fluoro-4-nitrophenol (CAS No. 394-41-2), a critical intermediate in the pharmaceutical, agrochemical, and dye industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's electronic properties, reaction mechanisms, quantitative data, and key experimental protocols.
Introduction and Overview
This compound is a substituted aromatic compound featuring a hydroxyl group, a fluorine atom, and a nitro group. Its utility as a versatile building block in organic synthesis stems from the unique interplay of these functional groups. The presence of the strongly electron-withdrawing nitro group (-NO₂) para to the fluorine atom profoundly influences the molecule's reactivity, rendering the fluorine atom susceptible to displacement via nucleophilic aromatic substitution (SNAr). This specific reactivity is a cornerstone of its application in constructing complex molecular architectures.
Electronic Effects and Acidity
The reactivity of this compound is governed by the electronic effects of its substituents. The nitro group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). The fluorine atom is also strongly electron-withdrawing via induction (-I) but has a weak resonance-donating effect (+M).
These combined electron-withdrawing properties have two major consequences:
-
Increased Acidity : The phenolic proton is significantly more acidic than that of phenol (B47542) (pKa ≈ 10). The electron-withdrawing groups stabilize the resulting phenoxide anion. The pKa of 4-nitrophenol (B140041) is approximately 7.2, while that of 3-fluorophenol (B1196323) is 9.3.[1][2] Due to the combined -I and -M effects of the nitro group and the strong -I effect of the fluorine, the pKa of this compound is estimated to be comparable to or slightly lower than that of 4-nitrophenol, making it a moderately strong acid.
-
Activation for Nucleophilic Attack : The potent electron-withdrawing nature of the para-nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the carbon bearing the fluorine atom.
Core Reactivity: The Fluorine as a Leaving Group in SNAr Reactions
The primary reaction involving the fluorine atom in this compound is its displacement by a nucleophile. This occurs through the Nucleophilic Aromatic Substitution (SNAr) mechanism .
Mechanism: The SNAr reaction is a two-step addition-elimination process:
-
Addition Step (Rate-Determining) : A nucleophile attacks the electron-deficient carbon atom attached to the fluorine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.
-
Elimination Step (Fast) : The aromaticity is restored by the expulsion of the leaving group, in this case, the fluoride (B91410) ion.
A key, and somewhat counterintuitive, aspect of this reaction is the role of fluorine. While fluoride is a very poor leaving group in SN1 and SN2 reactions, it is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack. The extreme electronegativity of fluorine makes the attached carbon highly electrophilic, thereby accelerating the slow addition step. The C-F bond is broken in the subsequent fast step, so its high bond strength does not impede the overall reaction rate. The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I.
This reactivity makes this compound an invaluable precursor for synthesizing a wide array of derivatives by reacting it with various nucleophiles such as amines, alkoxides, and thiols. For example, it serves as a precursor in the synthesis of the antiangiogenic drug, Regorafenib.[3]
Quantitative Data Summary
The physical, chemical, and spectroscopic properties of this compound are summarized below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 394-41-2 | [4][5][6][7] |
| Molecular Formula | C₆H₄FNO₃ | [4][6] |
| Molecular Weight | 157.10 g/mol | [4] |
| Appearance | Light yellow to beige/brownish crystalline powder/solid | [6] |
| Melting Point | 93-95 °C | |
| pKa (estimated) | ~7.0 - 7.5 | [1][2] |
| XLogP3 | 1.4 | [4] |
Table 2: Spectroscopic Data
| Spectrum | Chemical Shift (δ) / Value | Assignment | Reference(s) |
| ¹H-NMR | δ 11.49 (s, 1H) | -OH | |
| δ 8.07 (m, 1H) | H-5 | ||
| δ 6.84-6.76 (m, 2H) | H-2, H-6 | ||
| ¹⁹F-NMR | δ -114.28 | C-F | |
| ¹³C-NMR | Data not readily available in searched literature |
Note: NMR data is reported from DMSO solvent.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound and a representative subsequent reaction involving the reduction of its nitro group.
Protocol 1: Synthesis of this compound via Nitration
This protocol is adapted from patent literature describing the nitration of m-fluorophenol.
Materials:
-
m-Fluorophenol
-
Glacial Acetic Acid
-
99% Nitric Acid
-
tert-Butyl methyl ether (TBME)
-
Toluene
-
Petroleum Ether
-
10% Sodium Carbonate solution
Procedure:
-
Dissolve m-Fluorophenol (1 eq.) in glacial acetic acid (5 mL per gram of phenol).
-
Cool the solution in an ice bath to maintain a temperature of 20-25 °C.
-
Slowly add 99% nitric acid (1.05 eq.) dropwise over approximately 1 hour, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours.
-
Pour the reaction mixture into ice water and extract the product with TBME (3x volumes).
-
Combine the organic phases and wash with 10% sodium carbonate solution to remove residual acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product contains a mixture of isomers. Recrystallization from a toluene/petroleum ether solvent system can be used to afford pure this compound. Steam distillation is another effective method to remove the more volatile 3-fluoro-6-nitrophenol isomer.[8]
Protocol 2: Catalytic Hydrogenation to 4-Amino-3-fluorophenol
This protocol describes the reduction of the nitro group, a common follow-up reaction in synthetic pathways.[9]
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas supply
Procedure:
-
To a solution of this compound (1 eq., e.g., 20 g) in a mixture of ethanol (10 volumes, e.g., 200 mL) and THF (6.25 volumes, e.g., 125 mL), add 10% Pd/C catalyst (30% by weight of the substrate, e.g., 6.0 g).
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or pressurized vessel) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (approx. 4-5 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield 4-Amino-3-fluorophenol, typically as a pale yellow solid.[9]
Mandatory Visualizations
Diagram 1: SNAr Reaction Mechanism
Caption: The two-step Addition-Elimination mechanism for SNAr reactions.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for an SNAr reaction and subsequent product isolation.
References
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. scispace.com [scispace.com]
- 4. This compound | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 394-41-2 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 394-41-2 | FF63280 | Biosynth [biosynth.com]
- 8. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 9. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for 3-Fluoro-4-nitrophenol (CAS No. 394-41-2), a key intermediate in various industrial and scientific applications, including pharmaceutical and dye synthesis.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory and manufacturing environment.
Chemical and Physical Properties
This compound is a light yellow to beige or tan crystalline powder.[1][3][4] Its chemical structure, featuring a fluorine atom and a nitro group, gives it unique reactivity, making it a versatile building block in organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 394-41-2 | [1][5] |
| Molecular Formula | C6H4FNO3 | [1][5] |
| Molecular Weight | 157.10 g/mol | [1][5][6] |
| Appearance | Light yellow to tan solid/crystalline powder | [1][3][4] |
| Melting Point | 90 - 95 °C | [1][3] |
| Partition Coefficient (Log Kow) | 1.57 | [4] |
| EINECS Number | 206-895-6 | [4][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed, causes skin and eye irritation (with a risk of serious eye damage), and may cause respiratory irritation.[5]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
Signal Word: Danger
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is essential when working with this compound to minimize exposure and ensure safety.
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following diagram outlines the recommended PPE selection process.
Caption: PPE Selection Workflow for Handling this compound.
3.2. Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][7]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]
-
Dust Control: Minimize dust generation and accumulation.[4]
-
Hygiene: Wash hands thoroughly after handling.[4][7] Do not eat, drink, or smoke in the work area.
3.3. Storage Procedures
-
Environment: Keep in a cool, dry, and well-ventilated place.[4][7]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[4][8]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency. The following workflow outlines the general emergency response for spills and exposure.
Caption: General Emergency Response Workflow.
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4][7] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4] |
4.2. Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4][8]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4][7]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4][8]
Stability and Reactivity
This compound is stable under normal storage and handling conditions.[4] However, it is incompatible with strong oxidizing agents and strong bases.[4][8]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[4] However, based on its GHS classification, it is considered harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[5]
Role in Organic Synthesis
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dye industries.[1] Its functional groups allow for a variety of chemical transformations.
Caption: Role of this compound as a Chemical Intermediate.
No specific signaling pathways involving this compound have been detailed in the reviewed safety and handling literature. Its primary relevance in the context of this guide is as a chemical precursor.
Disposal Considerations
Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. It should be treated as hazardous waste.[7][9]
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer before handling this chemical.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 394-41-2 [chemicalbook.com]
- 4. This compound(394-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 394-41-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 394-41-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to 3-Fluoro-4-nitrophenol: Discovery and History
This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrophenol, a key chemical intermediate in the pharmaceutical, agrochemical, and dye industries. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, historical synthesis, and significant applications.
Introduction
This compound (CAS No. 394-41-2) is an aromatic organic compound characterized by a phenol (B47542) ring substituted with a fluorine atom at the 3-position and a nitro group at the 4-position.[1] Its unique molecular structure, featuring both an electron-withdrawing nitro group and a halogen, imparts specific reactivity that makes it a valuable building block in organic synthesis.[1] This guide delves into the scientific literature and historical patents to provide a detailed account of this important molecule.
Physicochemical Properties
This compound is typically a light yellow to beige or brown crystalline powder at room temperature.[1][2][3] It is insoluble in water but soluble in hot diluted acids and strong base solutions.[4] The presence of the electron-withdrawing nitro and fluoro groups significantly increases the acidity of the phenolic hydroxyl group compared to phenol itself.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 394-41-2 | [1] |
| Molecular Formula | C₆H₄FNO₃ | [1] |
| Molecular Weight | 157.10 g/mol | |
| Appearance | Light yellow to beige/brown crystalline powder | [1][2][3] |
| Melting Point | 92-95 °C | [1][5] |
| Boiling Point | 323.5 °C at 760 mmHg | |
| Purity | ≥ 98% (GC) | [6] |
| InChI Key | CSSGKHVRDGATJL-UHFFFAOYSA-N | [5] |
| SMILES | Oc1ccc(c(F)c1)--INVALID-LINK--=O | [5] |
Discovery and History of Synthesis
Early synthetic routes were often challenged by the formation of isomers, such as 3-fluoro-6-nitrophenol, which required purification methods like steam distillation to separate.[4] This often resulted in lower yields and higher energy consumption.
Historically, three main synthetic pathways have been reported:
-
Synthesis from m-fluoroaniline, which is first converted to m-fluorophenol and then nitrated.[4]
-
A multi-step process starting with the condensation of m-fluoroaniline and benzaldehyde, followed by nitration, hydrolysis, diazotization, and a final hydrolysis step.[4]
-
Direct nitration of m-fluorophenol.[4]
Modern advancements have focused on optimizing the direct nitration of m-fluorophenol to improve yield and simplify the purification process.
Experimental Protocols
Synthesis of this compound from m-Fluorophenol
The following protocol is based on a method described in Chinese patent CN102766053B, which outlines a production method with improved yield and simplified purification.
Materials:
-
m-Fluorophenol
-
Sodium Nitrate (NaNO₂)
-
98% Sulfuric Acid (H₂SO₄)
-
Water
-
Ether
Reaction Procedure:
-
In a 100L reactor, add m-fluorophenol, water, and sodium nitrate.
-
Stir the mixture and cool the reaction solution to between -5 and 0 °C.
-
Slowly add 98% sulfuric acid dropwise to the cooled solution.
-
After the addition of sulfuric acid is complete, maintain the temperature at -5 to 0 °C for 50-60 minutes to allow the reaction to proceed.
-
Collect the solid crude product by filtration.
Purification Procedure:
-
Add the crude product to a mixed solution of water, ether, and dichloromethane.
-
Stir the mixture at room temperature for 2-3 hours. This step is designed to wash away the isomeric byproduct, 3-fluoro-6-nitrophenol.
-
Collect the solid material by filtration.
-
Dry the collected solid to obtain the purified this compound.
This method reports a yield of approximately 45.5% with a purity of 99.2% as determined by gas chromatography.
Silicon Protection of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound can be protected, for example, as a silyl (B83357) ether, to allow for subsequent reactions at other positions of the molecule. The following is a representative protocol for a tert-butyldimethylsilyl (TBDMS) protection.[2]
Materials:
-
This compound
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMS-OTf)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound and TBDMS-OTf in dichloromethane in a reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the TBDMS-protected this compound.
Applications in Drug Development and Other Industries
This compound is a crucial intermediate in the synthesis of a variety of complex organic molecules. Its applications span the pharmaceutical, agrochemical, and dye industries.[1]
Pharmaceutical Industry
The most prominent application of this compound in the pharmaceutical sector is as a key starting material in the synthesis of Regorafenib . Regorafenib is a multi-kinase inhibitor used for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.
The synthesis of Regorafenib involves the reduction of the nitro group of this compound to an amine, yielding 4-amino-3-fluorophenol. This intermediate is then further elaborated through a series of reactions to construct the final drug molecule.
Agrochemical Industry
In the agrochemical industry, this compound serves as a building block for the synthesis of novel herbicides and pesticides.[6] The presence of the fluorine atom and the nitro group can enhance the biological activity and stability of the final agrochemical products.[6] While specific commercial agrochemicals derived from this compound are not extensively detailed in the public domain, its role as a versatile intermediate is well-recognized.
Dye Industry
This compound is also utilized in the synthesis of dyes.[1][2] The chromophoric nitro group and the overall electronic nature of the molecule make it a suitable precursor for various colorants.
Visualized Experimental Workflow
The following diagram illustrates the synthesis and purification workflow of this compound from m-fluorophenol, as described in the experimental protocol section.
Caption: Synthesis and purification workflow for this compound.
Conclusion
This compound, a seemingly simple aromatic compound, has established itself as a cornerstone intermediate in modern organic synthesis. While the specific historical details of its initial discovery remain to be fully elucidated, its importance is evident in its widespread application, most notably in the production of life-saving pharmaceuticals like Regorafenib. The continuous refinement of its synthesis and a deeper understanding of its reactivity will undoubtedly ensure its continued relevance in the fields of drug discovery, agrochemical development, and materials science for years to come.
References
- 1. This compound(394-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3-Fluoro-4-nitrophenol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrophenol is a versatile and highly valuable building block in the synthesis of pharmaceutical intermediates. Its unique molecular architecture, featuring a fluorine atom and a nitro group on a phenolic ring, offers a strategic advantage in the design and synthesis of complex drug molecules. The electron-withdrawing nature of the nitro and fluoro groups enhances the acidity of the phenolic hydroxyl group and activates the aromatic ring for various chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including the precursor to the multi-kinase inhibitor, Regorafenib.
Key Applications in Pharmaceutical Synthesis
This compound serves as a critical starting material for the synthesis of a range of pharmaceutical intermediates, which are subsequently elaborated into active pharmaceutical ingredients (APIs). Its applications span several therapeutic areas, including oncology, inflammation, and infectious diseases.
Notable applications include:
-
Synthesis of Regorafenib Precursors: this compound is a key starting material in the synthesis of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers.
-
Formation of Benzimidazole (B57391) Scaffolds: The derivative of this compound, 4-amino-3-fluorophenol (B140874), is a valuable precursor for the synthesis of fluorinated benzimidazoles, a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.
-
Construction of Quinoxalin-2-one Cores: 4-amino-3-fluorophenol can also be utilized in the synthesis of fluorinated quinoxalin-2-ones, another important heterocyclic motif found in numerous therapeutic agents, particularly kinase inhibitors.
Data Presentation
The following tables summarize quantitative data for the key synthetic steps involved in the preparation of a Regorafenib intermediate starting from this compound.
Table 1: Synthesis of 4-Amino-3-fluorophenol from this compound
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reducing Agent | 10% Palladium on Carbon, Hydrogen gas | [1] |
| Solvent | Ethanol (B145695)/Tetrahydrofuran (B95107) | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 4.5 hours | [1] |
| Yield | 100% | [1] |
| Purity | Not Specified |
Table 2: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
| Parameter | Value | Reference |
| Starting Materials | 4-Amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide | [2] |
| Base | Sodium Hydroxide (B78521) | [2] |
| Solvent | N,N-dimethylacetamide | [2] |
| Reaction Temperature | 105 °C | [2] |
| Reaction Time | 1 hour | [2] |
| Yield | 88.9% | [2] |
| Purity (HPLC) | 99.3% | [2] |
Table 3: Synthesis of Regorafenib from 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
| Parameter | Value | Reference |
| Starting Materials | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | [3] |
| Solvent | Acetone (B3395972) | [4] |
| Reaction Temperature | 25-30 °C | [4] |
| Reaction Time | 3-4 hours | [4] |
| Yield | Not Specified | |
| Purity | >99.5% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-fluorophenol
This protocol describes the reduction of the nitro group of this compound to an amine, yielding the key intermediate 4-Amino-3-fluorophenol.[1]
Materials:
-
This compound (20 g)
-
10% Palladium on activated carbon (6.0 g)
-
Ethanol (200 ml)
-
Tetrahydrofuran (125 ml)
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of this compound (20 g) in ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).
-
Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the palladium on carbon catalyst.
-
Wash the catalyst with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-amino-3-fluorophenol as a pale yellow solid (16.1 g, 100% yield).[1]
Protocol 2: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
This protocol details the synthesis of a key intermediate for Regorafenib through the reaction of 4-Amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide.[2]
Materials:
-
4-Amino-3-fluorophenol (363 g)
-
4-chloro-N-methylpyridine-2-carboxamide (374 g)
-
N,N-dimethylacetamide (3740 mL)
-
Sodium hydroxide (115 g)
-
Water (5600 mL)
-
Reaction vessel with stirrer and heating capabilities
-
Filtration apparatus
Procedure:
-
Under a nitrogen atmosphere, add 4-amino-3-fluorophenol (363 g), 4-chloro-N-methylpyridine-2-carboxamide (374 g), and N,N-dimethylacetamide (3740 mL) to a reaction vessel.
-
Stir the mixture until all solids are completely dissolved.
-
Add sodium hydroxide (115 g) to the solution.
-
Heat the reaction mixture to 105 °C and maintain this temperature for 1 hour.
-
After the reaction is complete, add water (5600 mL) to the system.
-
Cool the mixture to 10 °C and stir overnight to promote crystallization.
-
Collect the precipitated brown solid by filtration.
-
Dry the solid to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (509 g, 88.9% yield).[2]
-
Confirm the purity of the product using High-Performance Liquid Chromatography (HPLC).
Protocol 3: Synthesis of Regorafenib
This protocol outlines the final step in the synthesis of Regorafenib by reacting 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[4]
Materials:
-
4-(4-amino-3-fluorophenoxy) pyridine-2-carboxylic acid methyl amide (4 g, 0.01 moles)
-
4-chloro-3-trifluoromethylisocyanate (6.1 g, 0.02 moles)
-
Acetone (20 ml)
-
Toluene (B28343) (20 mL)
-
Reaction flask with stirrer
-
Filtration apparatus
Procedure:
-
Add 4-(4-amino-3-fluorophenoxy) pyridine-2-carboxylic acid methyl amide (4 g) to a reaction flask containing acetone (20 ml) at 25-30 °C and stir for 15 minutes.
-
Slowly add 4-chloro-3-trifluoromethylisocyanate (6.1 g) over a period of 5 to 10 minutes.
-
Stir the reaction mixture for 3 to 4 hours at 25-30 °C.
-
Add toluene (20 mL) to the reaction mass and stir for 30 minutes.
-
Filter the resulting solid and wash with toluene (8 mL).
-
Dry the material to obtain Regorafenib.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway from this compound to Regorafenib.
Regorafenib Signaling Pathway Inhibition
Caption: Regorafenib inhibits multiple kinases involved in cancer progression.
General Mechanism of Action for Anticancer Benzimidazoles
Caption: Anticancer mechanisms of benzimidazole derivatives.
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex, high-value pharmaceutical compounds. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this versatile building block. The strategic incorporation of the fluoro-nitro-phenol moiety allows for efficient and high-yield syntheses of key intermediates for targeted therapies, as exemplified by the synthesis of the Regorafenib precursor. Further exploration of this starting material is warranted to unlock its full potential in the discovery and development of novel therapeutic agents.
References
- 1. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Fluoro-4-nitrophenol as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-fluoro-4-nitrophenol as a key intermediate in the synthesis of modern agrochemicals. This document details its application in the development of a specific insecticide, Flufenoxuron, and a class of herbicides, the diphenyl ether protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. Detailed experimental protocols, quantitative biological data, and visual diagrams of synthetic workflows and mechanisms of action are provided to guide researchers in the potential applications of this versatile building block.
Introduction to this compound in Agrochemical Synthesis
This compound is a valuable starting material in the synthesis of a variety of agrochemicals due to its unique structural features. The presence of a fluorine atom can enhance the metabolic stability and biological activity of the final product, while the nitro and phenol (B47542) groups provide reactive sites for further chemical modifications. This compound serves as a crucial precursor for creating complex molecules with desired pesticidal properties.
Application in Insecticide Synthesis: The Case of Flufenoxuron
This compound is a key precursor for the synthesis of 3-fluoro-4-aminophenol, a direct intermediate in the production of the benzoylurea (B1208200) insecticide, Flufenoxuron. Flufenoxuron is an insect growth regulator that acts by inhibiting chitin (B13524) biosynthesis, a critical process for the formation of the insect exoskeleton.[1][2] This mode of action provides a selective toxicity profile with low acute toxicity to mammals.[1][2]
2.1. Synthetic Pathway to Flufenoxuron
The synthesis of Flufenoxuron from this compound involves a three-step process:
-
Reduction of this compound to 3-fluoro-4-aminophenol.
-
Synthesis of the Diphenyl Ether Intermediate: Condensation of 3-fluoro-4-aminophenol with 3,4-dichlorobenzotrifluoride.
-
Final Coupling Reaction: Reaction of the diphenyl ether intermediate with 2,6-difluorobenzoyl isocyanate to yield Flufenoxuron.
2.2. Experimental Protocols
Protocol 2.2.1: Synthesis of 3-fluoro-4-aminophenol from this compound
This protocol describes the reduction of the nitro group of this compound to an amine.
-
Materials:
-
This compound
-
Water
-
Hydrochloric acid
-
Zinc powder
-
-
Procedure:
-
In a 500 mL flask, prepare a mixture of 150 mL of water and 10 mL of hydrochloric acid.
-
Dissolve 4 g of this compound in 20 mL of ethanol and add it to the acidic solution.
-
Heat the mixture to 80°C with stirring.
-
Gradually add zinc powder to the reaction mixture while maintaining the temperature.
-
Monitor the reaction by taking samples and ensuring their complete dissolution in dilute hydrochloric acid.
-
Once the reaction is complete, filter the hot solution to remove zinc oxide and unreacted zinc.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings and pour them into water to precipitate the product.
-
Collect the white precipitate by filtration and recrystallize from ethanol to obtain pure 3-fluoro-4-aminophenol. A yield of approximately 89% can be expected.[3]
-
Protocol 2.2.2: Synthesis of 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) aniline (Flufenoxuron Intermediate)
This protocol is adapted from patent CN103709048A and involves the condensation of 3-fluoro-4-aminophenol with 3,4-dichlorobenzotrifluoride.[4]
-
Materials:
-
3-fluoro-4-acetylaminophenol (prepared by acylation of 3-fluoro-4-aminophenol with acetic anhydride)
-
3,4-dichlorobenzotrifluoride
-
Potassium carbonate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
-
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add 265 g of DMSO, 46 g (0.333 mol) of potassium carbonate, and 52.3 g (0.303 mol) of 3-fluoro-4-acetylaminophenol.
-
Heat the mixture to 60-70°C and maintain for 30 minutes.
-
Add 72.3 g (0.333 mol) of 3,4-dichlorobenzotrifluoride.
-
Increase the temperature to 110-120°C and maintain for 4 hours.
-
Cool the reaction mixture to 50-60°C and distill off approximately 80% of the DMSO under reduced pressure.
-
At 50-60°C, add 200 g of water dropwise to precipitate a black solid.
-
Filter the solid and wash with 60 g of water.
-
Dry the solid to obtain the acetylated intermediate.
-
Perform acidolysis of the acetylated intermediate followed by neutralization with a base (e.g., sodium hydroxide) to yield 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) aniline.
-
2.3. Quantitative Data: Biological Activity of Flufenoxuron
Flufenoxuron exhibits low acute toxicity in mammals, making it a relatively safe insecticide for non-target species. Its insecticidal activity is based on the inhibition of chitin synthesis.
| Organism | Test Type | Value | Reference |
| Rat | Acute Oral LD50 | >3000 mg/kg | [1] |
| Rat | Acute Dermal LD50 | >2000 mg/kg | [1] |
| Mammals | Genotoxicity | Not genotoxic | [1][5] |
| Mammals | Carcinogenicity | Not carcinogenic | [1] |
| Mammals | Teratogenicity | Not teratogenic | [1][5] |
2.4. Mechanism of Action: Inhibition of Chitin Biosynthesis
Flufenoxuron's mode of action is the disruption of chitin formation, a key component of the insect's exoskeleton.[1][2] This inhibition occurs during the molting process, leading to the death of the insect larvae.
Application in Herbicide Synthesis: Diphenyl Ether Derivatives
This compound is an excellent candidate for the synthesis of diphenyl ether herbicides. This class of herbicides typically acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[6][7][8] This inhibition leads to an accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.[7]
3.1. General Synthetic Pathway for Diphenyl Ether Herbicides
The synthesis generally involves a nucleophilic aromatic substitution reaction where the phenoxide of this compound displaces a halogen on another aromatic ring.
3.2. Representative Experimental Protocol
This protocol is a general representation for the synthesis of a diphenyl ether herbicide based on the reaction of a nitrophenol with a substituted benzene ring.
-
Materials:
-
This compound
-
Substituted chlorobenzene (B131634) (e.g., 3,4-dichlorobenzotrifluoride)
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add the substituted chlorobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 100-120°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the final diphenyl ether derivative.
-
3.3. Quantitative Data: Biological Activity of PPO-inhibiting Herbicides
The following data for a novel diphenyl ether herbicide (Compound G4) demonstrates the high efficacy of this class of compounds.[4]
| Compound | Target | Test Type | Value (IC50) | Reference |
| Compound G4 | Protoporphyrinogen Oxidase (PPO) | In vitro enzyme inhibition | 0.0468 µmol/L | [4] |
| Oxyfluorfen (Commercial Herbicide) | Protoporphyrinogen Oxidase (PPO) | In vitro enzyme inhibition | 0.150 µmol/L | [4] |
3.4. Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
PPO-inhibiting herbicides block the conversion of protoporphyrinogen IX to protoporphyrin IX in the chlorophyll (B73375) biosynthesis pathway.[7][8] This leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light, protoporphyrin IX generates singlet oxygen, which causes lipid peroxidation and membrane damage, ultimately leading to cell death.[7]
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a range of modern agrochemicals. Its utility has been demonstrated in the preparation of the insecticide Flufenoxuron and as a key precursor for the development of potent diphenyl ether herbicides. The protocols and data presented herein provide a solid foundation for researchers and scientists in the agrochemical industry to explore the full potential of this important intermediate in the discovery and development of new and effective crop protection agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. CN103709048A - Flufenoxuron intermediate 2-fluoro-4-(2-chloro-4- trifluoromethyl phenoxyl) aniline synthesis method - Google Patents [patents.google.com]
- 5. fsc.go.jp [fsc.go.jp]
- 6. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 8. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Route to 4-Amino-3-fluorophenol from 3-Fluoro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4-amino-3-fluorophenol (B140874), a crucial intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1][2] The primary synthetic route detailed is the reduction of the nitro group of 3-fluoro-4-nitrophenol. This application note outlines two prevalent and effective methods for this transformation: catalytic hydrogenation and chemical reduction using metal reagents. A comparative analysis of these methods is presented in tabular format for easy reference. Additionally, a comprehensive experimental protocol for the preferred method and a visual workflow diagram are included to ensure procedural clarity and reproducibility.
Introduction
4-Amino-3-fluorophenol is a key building block in the synthesis of various biologically active molecules, including certain pesticides and pharmaceuticals.[1][3][4] Its synthesis from this compound is a fundamental transformation involving the selective reduction of a nitro group to an amine. The efficiency and selectivity of this reduction are critical for the overall yield and purity of the final product. This document explores common and effective laboratory-scale methods to achieve this conversion.
Comparative Analysis of Synthetic Routes
The reduction of this compound to 4-amino-3-fluorophenol can be accomplished through several methods. The two most prominent methods are catalytic hydrogenation and chemical reduction with metals such as tin or iron. The choice of method often depends on factors like available equipment, desired scale, and sensitivity of other functional groups.
| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (SnCl₂·2H₂O) | Chemical Reduction (Fe Powder) |
| Primary Reagents | This compound, H₂, 10% Palladium on Carbon | This compound, Tin(II) chloride dihydrate, Ethanol (B145695) | This compound, Iron powder, Acetic Acid, Ethanol |
| Typical Solvents | Ethanol, Tetrahydrofuran (B95107) | Ethanol | Ethanol, Water, Acetic Acid |
| Reaction Temperature | Room Temperature | 70°C | 100°C |
| Reaction Time | 4.5 hours[5] | 30 minutes | 2 hours |
| Reported Yield | ~100%[5] | High (Specific yield not detailed in snippets)[6] | High (Specific yield not detailed in snippets)[7] |
| Work-up Procedure | Filtration to remove catalyst, solvent evaporation.[5] | Poured into ice, pH adjustment, extraction.[6] | Filtration to remove iron residue, extraction.[7][8] |
| Advantages | High yield, clean reaction, catalyst can be recovered. | Rapid reaction time.[6] | Inexpensive reagents.[8] |
| Disadvantages | Requires specialized hydrogenation equipment (e.g., Parr shaker).[9] | Formation of tin byproducts that require removal, reagent is corrosive.[6][10] | High reaction temperature, potential for iron residue in the product.[7] |
Experimental Protocols
Based on the high reported yield and clean reaction profile, catalytic hydrogenation is presented as the preferred method.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol is adapted from a procedure reported to give a quantitative yield of 4-amino-3-fluorophenol.[5]
Materials:
-
This compound (20 g)
-
10% Palladium on activated carbon (6.0 g)[5]
-
Ethanol (200 ml)[5]
-
Tetrahydrofuran (125 ml)[5]
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel, dissolve this compound (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml).[5]
-
Carefully add 10% palladium on carbon (6.0 g) to the solution.[5]
-
Seal the vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.2 MPa as a reference from a similar reaction) and begin vigorous stirring.[3]
-
Maintain the reaction at room temperature and continue stirring for 4.5 hours.[5]
-
Upon completion, carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the catalyst with a small amount of ethanol.[5]
-
Combine the filtrate and washings.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5] The reference indicates this method provides a pale yellow solid with a 100% yield.[5]
-
Further purification, if necessary, can be achieved by recrystallization.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of 4-amino-3-fluorophenol.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and 4-amino-3-fluorophenol are harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Catalytic hydrogenation with palladium on carbon and hydrogen gas should be performed with extreme caution due to the flammable nature of hydrogen and the pyrophoric potential of the catalyst when dry. Ensure proper grounding of equipment and follow established safety protocols for handling hydrogen gas.
-
When using tin(II) chloride, be aware that it is corrosive and can cause burns.[6]
This document is intended for use by trained professionals and should be supplemented with a thorough review of the relevant safety data sheets (SDS) for all chemicals used.
References
- 1. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 2. 4-amino-3-fluorophenol and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [wap.guidechem.com]
- 4. tdcommons.org [tdcommons.org]
- 5. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: The Role of 3-Fluoro-4-nitrophenol in the Synthesis of Regorafenib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regorafenib, an oral multi-kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers. Its synthesis is a multi-step process wherein the selection of starting materials and intermediates is critical for achieving high yield and purity. This document elucidates the pivotal role of 3-Fluoro-4-nitrophenol as a key starting material in a common and efficient synthetic pathway to Regorafenib. Detailed experimental protocols for the synthesis of key intermediates and the final drug substance are provided, along with quantitative data to guide researchers in the replication and optimization of these processes. Furthermore, diagrams of the synthetic workflow and the targeted signaling pathways are included to offer a comprehensive understanding of Regorafenib's synthesis and mechanism of action.
Introduction
Regorafenib, chemically known as 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, is a potent inhibitor of multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1] Its therapeutic efficacy is contingent on a highly pure and well-characterized active pharmaceutical ingredient (API). The synthesis of Regorafenib involves the coupling of two key intermediates: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[1]
This compound serves as a strategic starting material for the synthesis of the first key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide. Its unique structure, featuring a fluorine atom and a nitro group, allows for regioselective transformations that are essential for constructing the core of the Regorafenib molecule.[] This document outlines the synthetic route from this compound to Regorafenib, providing detailed protocols and data for each critical step.
Synthetic Pathway Overview
The synthesis of Regorafenib from this compound can be summarized in three main stages:
-
Reduction of this compound: The nitro group of this compound is reduced to an amine to yield 4-amino-3-fluorophenol (B140874). This transformation is a critical step to introduce the reactive amino group required for the subsequent etherification.
-
Synthesis of a Key Intermediate: The resulting 4-amino-3-fluorophenol is then reacted with 4-chloro-N-methylpyridine-2-carboxamide via a nucleophilic aromatic substitution to form the key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[1]
-
Final Coupling to Regorafenib: Finally, the amino group of the key intermediate is coupled with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea (B33335) linkage, yielding Regorafenib.[1]
Experimental Protocols
Synthesis of 4-Amino-3-fluorophenol from this compound
This protocol describes the reduction of the nitro group of this compound to an amine using palladium on carbon as a catalyst.
Materials:
-
This compound
-
Tetrahydrofuran (B95107) (THF)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve this compound (e.g., 20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml).[3]
-
Carefully add 10% palladium on carbon (e.g., 6.0 g) to the solution.[3]
-
Stir the mixture under a hydrogen atmosphere at room temperature for approximately 4.5 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the palladium catalyst. Wash the catalyst with ethanol.[3]
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain 4-amino-3-fluorophenol.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound (20 g) | [3] |
| Product | 4-Amino-3-fluorophenol | [3] |
| Yield | ~100% (16.1 g) | [3] |
| Appearance | Pale yellow solid | [3] |
Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
This protocol details the nucleophilic aromatic substitution reaction between 4-amino-3-fluorophenol and 4-chloro-N-methylpyridine-2-carboxamide.
Materials:
-
4-Amino-3-fluorophenol
-
4-chloro-N-methylpyridine-2-carboxamide
-
N,N-dimethylacetamide (DMAc)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Reaction vessel with nitrogen atmosphere
-
Heating and cooling apparatus
Procedure:
-
Under a nitrogen atmosphere, charge a reaction vessel with 4-amino-3-fluorophenol (e.g., 363 g), 4-chloro-N-methylpyridine-2-carboxamide (e.g., 374 g), and N,N-dimethylacetamide (3740 mL).[4]
-
Stir the mixture until all solids are completely dissolved.[4]
-
Add sodium hydroxide (e.g., 115 g) to the solution.[4]
-
Heat the reaction mixture to 105 °C and maintain this temperature for 1 hour.[4]
-
Upon completion of the reaction, add water (5600 mL) to the system.[4]
-
Cool the mixture to 10 °C and stir overnight to facilitate crystallization.[4]
-
Filter the resulting solid, wash, and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material 1 | 4-Amino-3-fluorophenol (363 g) | [4] |
| Starting Material 2 | 4-chloro-N-methylpyridine-2-carboxamide (374 g) | [4] |
| Product | 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | [4] |
| Yield | 88.9% (509 g) | [4] |
| Purity (HPLC) | 99.3% | [4] |
| Melting Point | 141.5-142.5 °C | [4] |
| Appearance | Brown solid | [4] |
Synthesis of Regorafenib
This protocol describes the final coupling step to produce Regorafenib.
Materials:
-
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Diethyl ether
-
Reaction vessel with argon atmosphere
-
Cooling apparatus
Procedure:
-
To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise at 0 °C under an argon atmosphere.[1]
-
Allow the mixture to stir at room temperature. A brown solid will precipitate.[1]
-
Continue stirring for 16 hours.[1]
-
Filter the precipitate and suspend it in diethyl ether.[1]
-
Stir for 2 hours, then filter to collect the solid, which is then washed and dried to yield Regorafenib.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material 1 | 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | [1] |
| Starting Material 2 | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | [1] |
| Product | Regorafenib | [1] |
| Yield | High | (Implied) |
| Appearance | Brown solid | [1] |
Mechanism of Action: Targeted Signaling Pathways
Regorafenib is a multi-kinase inhibitor that targets several signaling pathways crucial for tumor growth and proliferation. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and the Raf-MEK-ERK pathway.[1]
Conclusion
This compound is a versatile and crucial starting material in the synthesis of Regorafenib. Its strategic use allows for the efficient construction of the 4-amino-3-fluorophenoxy moiety, a key structural component of the final drug molecule. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development, facilitating a deeper understanding of the synthesis of this important anti-cancer agent. The provided diagrams of the synthetic route and the targeted signaling pathways further enhance the practical utility of this document.
References
Application of 3-Fluoro-4-nitrophenol in Dye Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrophenol is a versatile chemical intermediate recognized for its utility in the synthesis of a variety of organic molecules.[1][2][3] Its unique molecular structure, featuring a fluorine atom and a nitro group on a phenolic ring, imparts specific reactivity that makes it a valuable precursor in the pharmaceutical, agrochemical, and dye manufacturing industries.[1][2] In dye synthesis, this compound is a key component for producing vibrant and stable colorants, particularly azo and disperse dyes.[2][4] The presence of the electron-withdrawing nitro group and the fluorine atom can influence the final properties of the dye, such as its color, lightfastness, and affinity for different fibers.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes, a major class of synthetic colorants. The protocols are designed for researchers and scientists in organic synthesis and drug development, where dyes are often utilized as biological stains and markers.
Chemical and Physical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in dye synthesis.
| Property | Value | Reference |
| CAS Number | 394-41-2 | [1] |
| Molecular Formula | C₆H₄FNO₃ | [1] |
| Molecular Weight | 157.10 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 93-95 °C | [1] |
| Purity | ≥ 98.0% | [1] |
Application in Azo Dye Synthesis
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their synthesis is a well-established two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C).
-
Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative.
This compound serves as an excellent coupling component in this reaction. The hydroxyl group activates the aromatic ring for electrophilic substitution, and the coupling reaction typically occurs at the position ortho to the hydroxyl group.
General Reaction Scheme
The general reaction for the synthesis of an azo dye using this compound is as follows:
Step 1: Diazotization of an Aromatic Amine
Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O (Aromatic Amine) + (Sodium Nitrite) + (Acid) → (Diazonium Salt) + (Sodium Salt) + (Water)
Step 2: Azo Coupling with this compound
Ar-N₂⁺X⁻ + C₆H₄FNO₃ → Ar-N=N-C₆H₂(F)(NO₂)(OH) + HX (Diazonium Salt) + (this compound) → (Azo Dye) + (Acid)
Experimental Protocols
The following section provides a detailed protocol for the synthesis of a representative azo dye using 4-nitroaniline (B120555) as the aromatic amine and this compound as the coupling component.
Synthesis of 2-((4-Nitrophenyl)diazenyl)-3-fluoro-4-nitrophenol
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Melting point apparatus
-
Spectrophotometer (for UV-Vis analysis)
Protocol:
Part A: Diazotization of 4-Nitroaniline
-
In a 100 mL beaker, suspend 1.38 g (0.01 mol) of 4-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline suspension while maintaining the temperature between 0-5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for 15-20 minutes.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.57 g (0.01 mol) of this compound in 20 mL of a 10% sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold alkaline solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Check the pH of the solution; it should be slightly alkaline. If necessary, add a small amount of 10% NaOH solution.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the crude dye with several portions of cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the pure product.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Handle concentrated acids and bases with care.
-
Diazonium salts can be explosive when dry; do not isolate them in solid form. Always use them in solution.
Data Presentation
The following tables summarize the quantitative data for the reactants and the expected product.
Table 1: Reactant Properties
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 0.01 | 1.38 |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.011 | 0.76 |
| This compound | C₆H₄FNO₃ | 157.10 | 0.01 | 1.57 |
| Sodium Hydroxide | NaOH | 40.00 | - | - |
Table 2: Product Characterization (Expected)
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance | Melting Point (°C) | λmax (nm) |
| 2-((4-Nitrophenyl)diazenyl)-3-fluoro-4-nitrophenol | C₁₂H₇FN₄O₅ | 322.21 | 85-95 | Red to Brown Powder | >200 | 450-480 (in ethanol) |
Visualizations
Synthesis Pathway
The following diagram illustrates the two-step synthesis of the azo dye from 4-nitroaniline and this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the synthesis and purification of the azo dye.
References
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Fluoro-4-nitrophenol in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrophenol is a halogenated nitroaromatic compound with potential applications in biochemical screening and drug discovery. While specific data on its use as an enzyme inhibitor is not extensively documented in peer-reviewed literature, its structural similarity to known enzyme substrates and inhibitors, such as p-nitrophenol, suggests its potential as a modulator of enzyme activity. These application notes provide a framework for utilizing this compound in enzyme inhibition assays, focusing on two common enzyme targets: Alkaline Phosphatase and Tyrosinase. The following protocols are proposed based on established methodologies for these enzymes and serve as a guide for investigating the inhibitory potential of this compound.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental to drug discovery and biochemical research. They are designed to identify and characterize substances that interfere with enzyme activity. By measuring the rate of an enzymatic reaction in the presence and absence of a potential inhibitor, one can determine the extent of inhibition and elucidate the mechanism of action. A common approach involves the use of a chromogenic substrate that is converted by the enzyme into a colored product. The rate of color formation is monitored spectrophotometrically, and a decrease in this rate in the presence of the test compound indicates inhibition.
Proposed Application 1: Inhibition of Alkaline Phosphatase
Alkaline Phosphatase (ALP) is a hydrolase enzyme responsible for removing phosphate (B84403) groups from various molecules. A widely used substrate for ALP assays is p-nitrophenyl phosphate (pNPP), which is hydrolyzed to the yellow-colored p-nitrophenol (pNP). Due to its structural resemblance to p-nitrophenol, this compound could potentially act as a competitive or non-competitive inhibitor of ALP.
Experimental Protocol: Alkaline Phosphatase Inhibition Assay
This protocol describes a colorimetric assay to screen for the inhibitory activity of this compound against Alkaline Phosphatase.
Materials:
-
Alkaline Phosphatase (from bovine intestine or other sources)
-
This compound (as potential inhibitor)
-
p-Nitrophenyl phosphate (pNPP) (as substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 0.1 mM ZnCl₂.[1]
-
Stop Solution: 1 N NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare a working solution of pNPP in Assay Buffer (e.g., 2 mg/mL).[2]
-
Prepare a working solution of Alkaline Phosphatase in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the this compound dilutions to the appropriate wells.
-
For the positive control (uninhibited enzyme), add 20 µL of Assay Buffer containing the same concentration of DMSO as the inhibitor wells.
-
For the negative control (no enzyme activity), add 20 µL of Assay Buffer.
-
-
Enzyme Addition and Incubation:
-
Add 80 µL of the Alkaline Phosphatase working solution to all wells except the negative control.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 100 µL of the pNPP working solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of positive control well)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Data Presentation
Table 1: Hypothetical Inhibition of Alkaline Phosphatase by this compound
| This compound (µM) | % Inhibition (Mean ± SD) |
| 1 | 8.5 ± 2.1 |
| 10 | 25.3 ± 4.5 |
| 50 | 48.9 ± 3.8 |
| 100 | 72.1 ± 5.2 |
| 250 | 91.4 ± 2.9 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflow
Caption: Workflow for the Alkaline Phosphatase inhibition assay.
Proposed Application 2: Inhibition of Tyrosinase
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, catalyzing the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3] Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for their potential to treat hyperpigmentation disorders. Given that many known tyrosinase inhibitors are phenolic compounds, this compound represents a candidate for screening.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
This compound (as potential inhibitor)
-
L-DOPA (as substrate)
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.8
-
Kojic acid (as a positive control inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare a stock solution of Kojic acid in Assay Buffer (e.g., 1 mM).
-
Prepare a working solution of L-DOPA in Assay Buffer (e.g., 2 mM).
-
Prepare a working solution of Mushroom Tyrosinase in Assay Buffer (e.g., 100 units/mL).
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the this compound dilutions to the appropriate wells.
-
For the positive control inhibitor, add 20 µL of Kojic acid solution.
-
For the uninhibited enzyme control, add 20 µL of Assay Buffer with DMSO.
-
For the blank, add 40 µL of Assay Buffer.
-
-
Enzyme and Substrate Addition:
-
To each well (except the blank), add 80 µL of the L-DOPA working solution.
-
To initiate the reaction, add 100 µL of the Mushroom Tyrosinase working solution to all wells except the blank. Add 100 µL of Assay Buffer to the blank wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 25°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound and for the Kojic acid control using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of uninhibited control well)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Data Presentation
Table 2: Hypothetical Inhibition of Tyrosinase by this compound
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |
| This compound | 10 | 12.7 ± 3.1 |
| 50 | 35.8 ± 4.9 | |
| 100 | 55.2 ± 6.3 | |
| 250 | 80.1 ± 5.7 | |
| Kojic Acid (Control) | 20 | 92.5 ± 2.4 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway and Inhibition Logic
Caption: Proposed inhibition of the tyrosinase-catalyzed steps in melanogenesis.
Conclusion
While direct evidence for the enzyme inhibitory activity of this compound is currently limited, its chemical structure suggests that it is a viable candidate for screening against various enzymes, particularly those that process phenolic substrates. The protocols provided herein for Alkaline Phosphatase and Tyrosinase offer a starting point for researchers to investigate the potential of this compound as an enzyme inhibitor. It is crucial to empirically determine optimal assay conditions and to perform further mechanistic studies to characterize the nature of any observed inhibition. These investigations could unveil novel inhibitory activities and contribute to the development of new therapeutic agents.
References
- 1. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. activeconceptsllc.com [activeconceptsllc.com]
Application Notes and Protocols: Derivatization of 3-Fluoro-4-nitrophenol for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the derivatization of 3-fluoro-4-nitrophenol, a versatile chemical intermediate, for the development of biologically active compounds. This document includes synthetic protocols, quantitative biological data, and visual representations of experimental workflows and relevant signaling pathways.
Introduction
This compound is a valuable building block in medicinal chemistry due to its unique electronic properties and reactive functional groups.[1][2][3] The presence of a fluorine atom, a nitro group, and a phenolic hydroxyl group allows for a variety of chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents.[3][4] Derivatization of this compound has led to the discovery of compounds with a range of biological activities, including antitubercular, anticancer, and enzyme-inhibitory properties. This document outlines key applications and provides detailed protocols for the synthesis and evaluation of these derivatives.
I. Derivatization for Antitubercular Activity
A promising avenue of research has been the synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which have demonstrated significant activity against Mycobacterium tuberculosis.
A. Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives
The synthesis of these derivatives is achieved through a two-step process, beginning with the appropriate aromatic amines. The general workflow is depicted below.
References
Application Notes: 3-Fluoro-4-nitrophenol as a Versatile Precursor for the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrophenol is a valuable and versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of a fluorine atom and a nitro group on the aromatic ring, make it a key intermediate in the synthesis of a diverse range of fluorinated heterocyclic compounds. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, facilitating the construction of various heterocyclic systems. This document provides detailed application notes and protocols for the use of this compound in the preparation of fluorinated heterocycles, with a focus on the synthesis of a fluorinated morpholinone derivative.
Key Applications
This compound serves as a precursor for a variety of heterocyclic scaffolds, including but not limited to:
-
Benzimidazoles: These heterocycles are of significant interest due to their diverse pharmacological activities.
-
Quinoxalin-2-ones: These compounds are another class of heterocycles with potential applications in drug discovery.
-
Phenoxazines and Phenothiazines: The synthesis of these tricyclic heterocycles can be achieved through reactions involving precursors derived from this compound.
-
Morpholinones: Fluorinated morpholinones are valuable intermediates in the synthesis of pharmacologically active molecules.
Synthesis of a Fluorinated Morpholinone Derivative
This section details the synthesis of 4-(3-fluoro-4-nitrophenyl)morpholin-3-one, a valuable intermediate for further chemical elaboration. The synthesis proceeds in two main stages: etherification of this compound followed by an intramolecular cyclization.
Experimental Protocols
Part 1: Synthesis of 2-(2-Chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide
This initial step involves the etherification of this compound with a suitable two-carbon building block, followed by amidation. A plausible synthetic route is outlined below, based on established organic chemistry principles.
Materials:
-
This compound
-
Ethyl 2-chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Thionyl chloride (SOCl₂)
-
Ammonia (B1221849) (aqueous solution)
-
Dichloromethane (DCM)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Etherification:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and ethyl 2-chloroacetate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(3-fluoro-4-nitrophenoxy)acetate.
-
-
Saponification:
-
Dissolve the crude ester in a mixture of ethanol (B145695) and water.
-
Add sodium hydroxide (B78521) (1.1 eq) and stir at room temperature for 2-3 hours until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the 2-(3-fluoro-4-nitrophenoxy)acetic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Amidation:
-
Suspend the dried 2-(3-fluoro-4-nitrophenoxy)acetic acid in dichloromethane.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C and then reflux for 1-2 hours to form the acid chloride.
-
Cool the reaction mixture and carefully add it to an ice-cold concentrated aqueous ammonia solution.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-fluoro-4-nitrophenoxy)acetamide.
-
Part 2: Synthesis of 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one
This step involves an intramolecular cyclization to form the morpholinone ring.
Materials:
-
2-(2-Chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide (from Part 1)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Water
-
Ethanol
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware and equipment
Procedure: [1]
-
Suspend 2-(2-chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide (1.0 eq) in acetonitrile.
-
Add potassium carbonate (1.5 eq) to the suspension.
-
Stir the reaction mixture at 112°C (385 K) for 5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, evaporate the solvent in vacuo.
-
Add water to the residue and filter the resulting solid.
-
Wash the solid with water and dry to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethanol and ethyl acetate to yield pure 4-(3-fluoro-4-nitrophenyl)morpholin-3-one as colorless crystals.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-(2-Chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide | This compound | K₂CO₃, Ethyl 2-chloroacetate, NaOH, SOCl₂, NH₃ | Acetone, DCM | Reflux / RT | 8-12 | Not reported |
| 2 | 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one | 2-(2-Chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide | K₂CO₃ | Acetonitrile | 112 | 5 | Not reported |
*Yields for the initial steps are not explicitly reported in the literature but are generally high for these standard transformations.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression from the starting material to the final heterocyclic product.
Caption: Synthetic workflow for 4-(3-fluoro-4-nitrophenyl)morpholin-3-one.
Potential Signaling Pathway Involvement
While the direct biological activity of 4-(3-fluoro-4-nitrophenyl)morpholin-3-one is not extensively documented, its structural motifs are present in compounds with known pharmacological effects. For instance, morpholinone-containing compounds have been investigated as inhibitors of various enzymes and as ligands for receptors in the central nervous system. The nitroaromatic moiety is a common feature in prodrugs that are activated under hypoxic conditions, often found in solid tumors. The following diagram illustrates a hypothetical signaling pathway where a downstream derivative of the synthesized morpholinone could act as an inhibitor.
Caption: Hypothetical inhibition of a cell signaling pathway.
Conclusion
This compound is a readily available and highly reactive starting material for the synthesis of a wide array of fluorinated heterocycles. The provided protocol for the synthesis of a fluorinated morpholinone derivative highlights its utility in constructing complex molecular architectures. The presence of the fluorine atom and the nitro group offers opportunities for further chemical modifications, making these heterocyclic products valuable scaffolds for the development of novel pharmaceuticals and functional materials. Researchers are encouraged to explore the diverse reactivity of this compound to generate novel chemical entities with potentially significant biological activities.
References
Application Notes and Protocols: Experimental Procedure for the Nitration of 3-Fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the nitration of 3-fluorophenol (B1196323), a critical reaction in the synthesis of various pharmaceutical and agrochemical intermediates. The protocol outlines the necessary reagents, reaction conditions, and purification methods. Emphasis is placed on the regioselectivity of the reaction and the separation and characterization of the resulting isomers. This guide is intended to furnish researchers with a comprehensive methodology to safely and efficiently perform this important synthetic transformation.
Introduction
The nitration of substituted phenols is a fundamental electrophilic aromatic substitution reaction. The introduction of a nitro group onto the aromatic ring of 3-fluorophenol can lead to several positional isomers, primarily 3-fluoro-2-nitrophenol, 3-fluoro-4-nitrophenol, and 3-fluoro-6-nitrophenol. The directing effects of the hydroxyl (-OH) and fluorine (-F) substituents, both being ortho-, para-directing, along with steric considerations, influence the final isomer distribution. This compound is a particularly valuable intermediate in organic synthesis.[1] This protocol details a method for the synthesis of this compound and provides guidance on the separation and characterization of the isomeric products.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented production method and focuses on the synthesis of this compound.[2][3]
Materials:
-
3-Fluorophenol
-
Sodium Nitrate (B79036) (NaNO₃)
-
Sulfuric Acid (98%)
-
Water
-
Diethyl ether
-
Reactor (100L capacity mentioned in the patent, scalable for laboratory use)
-
Stirring apparatus
-
Cooling bath (e.g., ice-salt bath)
-
Centrifuge or filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable reactor, combine 3-fluorophenol, water, and sodium nitrate. The mass ratio of 3-fluorophenol to water to sodium nitrate should be approximately 11.2 : 30 : 9.35.[2]
-
Cooling: Stir the mixture and cool the reaction vessel to a temperature between -5°C and 0°C using a cooling bath.[2]
-
Addition of Sulfuric Acid: Slowly add 98% sulfuric acid dropwise to the cooled reaction mixture, ensuring the temperature is maintained between -5°C and 0°C.
-
Reaction: After the complete addition of sulfuric acid, continue to stir the mixture at -5°C to 0°C for 50-60 minutes.[2]
-
Isolation of Crude Product: Collect the solid crude product by centrifugation or filtration.[2]
Purification:
-
Prepare a mixed solvent system of water, diethyl ether, and dichloromethane with a volume ratio of 5 : 3 : 10.[3]
-
Add the crude product to the mixed solvent system. The mass ratio of the crude product to the mixed solvent should be approximately 13-14 : 21.[3]
-
Stir the suspension for 3 hours.[2]
-
Isolate the purified solid by centrifugation or filtration.
-
Dry the solid to obtain this compound.[2]
Expected Yield: The reported yield for the purified this compound is approximately 45.5%.[2][3]
Protocol 2: General Procedure for Isomer Separation by Column Chromatography
The nitration of 3-fluorophenol will likely produce a mixture of isomers. Column chromatography is a standard technique for separating such mixtures based on the differential adsorption of the isomers to a stationary phase.[4][5]
Materials:
-
Crude nitration product mixture
-
Silica (B1680970) gel (for column chromatography)
-
Solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) or benzene)[1]
-
Chromatography column
-
Collection flasks
Procedure:
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a suitable solvent to create a slurry and pack the column.
-
Sample Loading: Dissolve the crude product mixture in a minimum amount of the chosen solvent system and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the solvent system. The polarity of the solvent can be gradually increased to facilitate the separation of the isomers. The less polar isomers are expected to elute first.[5]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing each isomer.
-
Isolation: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure to obtain the isolated products.
Data Presentation
Table 1: Reagent Quantities for the Synthesis of this compound
| Reagent | Mass Ratio[2] | Molar Ratio (approx.) |
| 3-Fluorophenol | 11.2 | 1.0 |
| Water | 30 | - |
| Sodium Nitrate | 9.35 | 1.1 |
| Sulfuric Acid (98%) | (added dropwise) | (catalytic/dehydrating agent) |
Table 2: Physicochemical and Spectroscopic Data of 3-Fluoronitrophenol Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 3-Fluoro-2-nitrophenol | C₆H₄FNO₃ | 157.10 | 37-38[6] | Data not readily available | Data not readily available |
| This compound | C₆H₄FNO₃ | 157.10 | 93-95[6] | 5.36 (1H), 6.80 (1H), 7.39 (1H), 8.11 (1H)[2][3] | Data available from spectral databases[7] |
| 3-Fluoro-6-nitrophenol (5-Fluoro-2-nitrophenol) | C₆H₄FNO₃ | 157.10 | Data not readily available | 1H NMR data available from spectral databases[8] | Data available from spectral databases |
Note: Spectroscopic data can vary depending on the solvent and instrument used.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Virtual Labs [oc-amrt.vlabs.ac.in]
- 3. CN102766053A - Production method of this compound - Google Patents [patents.google.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. ukessays.com [ukessays.com]
- 6. 3-Fluoro-2-nitrophenol CAS#: 385-01-3 [amp.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 5-Fluoro-2-nitrophenol(446-36-6) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-nitrophenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, experimental protocols, and quantitative data to improve the yield and purity of 3-Fluoro-4-nitrophenol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in the nitration of 3-fluorophenol (B1196323) are a common issue, often stemming from suboptimal reaction conditions and the formation of isomers.[1] The primary causes include:
-
Isomer Formation: The nitration of 3-fluorophenol can produce both the desired this compound and the undesired 3-fluoro-6-nitrophenol (also referred to as 5-fluoro-2-nitrophenol) isomer.[1][2]
-
Reaction Temperature: The reaction is highly exothermic. Poor temperature control can lead to the formation of byproducts and degradation of the desired product. The reaction should be maintained at a low temperature, typically between -5°C and 5°C.[1][2]
-
Nitrating Agent Stoichiometry: An incorrect ratio of the nitrating agent to the substrate can result in incomplete reactions or the formation of di-nitrated products.[3]
-
Inefficient Purification: Significant product loss can occur during the purification step if the method is not optimized to separate the isomers effectively.[4]
Troubleshooting Guide:
-
Optimize Reaction Temperature: Maintain a strict temperature range of -5°C to 0°C during the addition of the nitrating agent.[1] Use an ice-salt or acetone-dry ice bath for better control.
-
Control Stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess to minimize side reactions. A molar ratio of approximately 1.1 to 1.2 moles of sodium nitrate (B79036) per mole of 3-fluorophenol is often effective.[2]
-
Improve Purification: Traditional methods like wet distillation can lead to low yields.[1] A more effective method involves stirring the crude product in a mixed solvent system (e.g., water, ether, and dichloromethane) to selectively dissolve and remove the undesired isomer, followed by filtration to collect the purified solid product.[1][2]
Q2: I am observing a significant amount of the 3-fluoro-6-nitrophenol isomer. How can I improve the regioselectivity of the nitration?
A2: Improving regioselectivity to favor the 4-nitro isomer (para-position) over the 6-nitro isomer (ortho-position) is crucial for maximizing yield. The hydroxyl group of the phenol (B47542) is a strong ortho-, para-director.
-
Steric Hindrance: While not easily modifiable for this specific substrate, the principle involves using bulkier reagents that favor substitution at the less sterically hindered para-position.[5]
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Patented procedures often employ a mixture of water and an organic solvent like benzene (B151609) during the reaction.[2]
-
Catalysts: The use of shape-selective catalysts like zeolites can promote the formation of the para-isomer by restricting the formation of the bulkier ortho-isomer within their pores.[5][6] While less common for this specific synthesis in standard literature, it is a key strategy for controlling regioselectivity in aromatic nitrations.[6]
Q3: The purification of the crude product is difficult and leads to product loss. What is an effective purification protocol?
A3: An effective purification method avoids high-energy processes like steam distillation, which are associated with low yields.[1][4] A highly effective and simple method is solvent washing or trituration.
Optimized Purification Protocol:
-
After the reaction is complete and the crude solid is collected (e.g., by filtration), transfer the solid to a flask.
-
Add a mixed solvent system. A patented method uses a mixture of water, ether, and dichloromethane (B109758).[1][2] A typical volumetric ratio is 5 parts water, 3 parts ether, and 10 parts dichloromethane.[2]
-
Stir the slurry vigorously at room temperature for 2-3 hours.[1][2] The undesired 3-fluoro-6-nitrophenol isomer and other impurities are more soluble in this solvent mixture than the desired this compound.
-
Collect the purified solid product by filtration (e.g., centrifugation or vacuum filtration).[1]
-
Wash the collected solid with a small amount of a cold solvent like dichloromethane to remove any residual impurities.
-
Dry the solid product under vacuum. This method can significantly increase the purity to over 99% and improve the final isolated yield.[1]
Quantitative Data Presentation
The tables below summarize experimental data from various protocols for the synthesis of this compound, highlighting the impact of reaction conditions on yield and purity.
Table 1: Effect of Reactant Stoichiometry on Yield Data derived from patent CN102766053B[1]
| 3-Fluorophenol (mol) | Sodium Nitrate (mol) | 98% Sulfuric Acid (mol) | Temperature (°C) | Final Yield (%) | Purity (%) |
| 100 | 110 | 55 | -5 to 0 | 40.19 | 99.3 |
| 100 | 120 | 60 | -5 to 0 | 45.5 | 99.2 |
| 100 | 100 | 50 | 0 to 5 | 38.09 | 98.6 |
Table 2: Comparison of Purification Methods
| Synthesis Method | Purification Technique | Yield (%) | Purity (%) | Reference |
| Nitration of 3-fluorophenol | Solvent wash (Water/Ether/DCM) | 45.5 | 99.2 | [1][2] |
| Diazotization of m-fluoroaniline, hydrolysis, nitration | Steam Distillation & Extraction | 23 | 99.6 | [4] |
Experimental Protocols
Protocol: Improved Synthesis and Purification of this compound
This protocol is based on an optimized method described in patent literature, focusing on yield and purity.[1][2]
Materials:
-
3-Fluorophenol
-
Sodium Nitrate (NaNO₃)
-
Concentrated Sulfuric Acid (98%, H₂SO₄)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl Ether (Et₂O)
-
Benzene (optional, as co-solvent)
Reaction Procedure:
-
In a suitable reactor equipped with mechanical stirring and a cooling system, add 3-fluorophenol (1.0 eq), water, and sodium nitrate (1.2 eq).
-
Cool the mixture to between -5°C and 0°C with vigorous stirring.
-
Slowly add concentrated sulfuric acid (0.6 eq) dropwise, ensuring the internal temperature does not rise above 0°C. The addition of sulfuric acid should be carefully controlled as the reaction is exothermic.
-
After the addition is complete, maintain the reaction mixture at -5°C to 0°C for 50-60 minutes.
-
Collect the precipitated crude solid by filtration and wash it with cold water.
Purification Procedure:
-
Transfer the crude solid to a flask.
-
Add a pre-mixed solvent solution of water, diethyl ether, and dichloromethane (e.g., in a 5:3:10 volume ratio).[2]
-
Stir the resulting slurry at room temperature for 2-3 hours.
-
Collect the solid product by filtration.
-
Dry the purified solid under vacuum to obtain this compound as a solid with a slight metallic luster.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical guide for troubleshooting common issues encountered during the synthesis.
Caption: Decision tree for troubleshooting low yield and purity issues.
References
- 1. CN102766053B - Production method of this compound - Google Patents [patents.google.com]
- 2. CN102766053A - Production method of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of 3-Fluoro-4-nitrophenol
Welcome to the technical support center for the purification of 3-Fluoro-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of this compound?
A1: The most common isomeric impurity generated during the nitration of m-fluorophenol is 3-fluoro-6-nitrophenol.[1][2] The hydroxyl and fluorine groups on the m-fluorophenol starting material are ortho-para directing, leading to the formation of both the desired this compound and the undesired 3-fluoro-6-nitrophenol isomer.[1]
Q2: What are the primary methods for purifying crude this compound?
A2: The primary methods for purification include:
-
Solvent Washing/Trituration: A patented method involves washing the crude product with a specific mixture of water, diethyl ether, and dichloromethane (B109758) to selectively remove the 3-fluoro-6-nitrophenol isomer.[1][2]
-
Steam Distillation: This is a traditional method used to separate isomers of nitrophenols based on differences in their volatility.[3][4][5]
-
Recrystallization: A common technique for purifying crystalline solids. The choice of solvent is critical for successful separation.[6][7]
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, which is effective for isomers with different polarities.[8]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful method for separating and quantifying nitrophenol isomers and other aromatic impurities.[9][10]
-
Gas Chromatography (GC): GC is frequently used to determine the final purity (assay) of this compound.[1][2]
-
Melting Point Analysis: A sharp melting point within the expected range (see Table 1) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the progress of a purification process by comparing the crude material to the purified fractions.[8]
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a light yellow to orange-yellow crystalline powder or solid.[11] Its melting point is consistently reported in the range of 92-95 °C.[12][13]
Troubleshooting Guides
Issue 1: Low Purity After Solvent Washing
Problem: The purity of this compound remains low (<99%) after performing a solvent wash with a water/ether/dichloromethane mixture.
| Possible Cause | Troubleshooting Step |
| Inefficient Stirring | Ensure vigorous stirring during the washing process to create a fine slurry and maximize the surface area contact between the solid and the solvent mixture. |
| Incorrect Solvent Ratios | The ratio of water, ether, and dichloromethane is crucial for selectively dissolving the 3-fluoro-6-nitrophenol isomer. Verify the volumetric ratios as specified in the protocol. A common ratio described is 5:3:10 (Water:Ether:Dichloromethane).[1] |
| Insufficient Washing Time | The washing process may require several hours to reach equilibrium. A stirring time of at least 3 hours at room temperature is recommended.[1][2] |
| High Initial Impurity Load | If the crude product is highly impure, a single wash may not be sufficient. Consider a second wash with fresh solvent or precede the solvent wash with another purification technique like recrystallization. |
Issue 2: Poor Separation of Isomers via Column Chromatography
Problem: The this compound and 3-fluoro-6-nitrophenol isomers are co-eluting or showing poor separation during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System (Mobile Phase) | The polarity of the eluent is critical. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[8] Use TLC to determine the optimal solvent system that gives the best separation (difference in Rf values) before running the column. |
| Column Overloading | Too much crude material loaded onto the column will result in broad bands and poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase. |
| Improperly Packed Column | Air bubbles or channels in the stationary phase (silica gel or alumina) will lead to uneven flow and band broadening. Ensure the column is packed uniformly. |
| Elution is Too Fast | A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor resolution. Optimize the flow rate for better separation. |
Issue 3: Low Yield After Recrystallization
Problem: A significant loss of the desired this compound product is observed after recrystallization.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Recrystallization Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the product is too soluble at low temperatures, the yield will be low. Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol (B129727), acetone, acetonitrile, or mixtures with water) to find the best one.[14] |
| Using an Excessive Amount of Solvent | Using more solvent than necessary to dissolve the crude product will keep more of the desired compound in solution upon cooling, thus reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the solid. |
| Cooling the Solution Too Quickly | Rapid cooling can trap impurities within the newly formed crystals and may also lead to the formation of smaller crystals that are harder to collect. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Premature Crystallization | If the solution cools and crystals form in the funnel during a hot filtration step (to remove insoluble impurities), product will be lost. Use a pre-heated funnel and filter flask to prevent this. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 394-41-2 | [15][16] |
| Molecular Formula | C₆H₄FNO₃ | [15][17] |
| Molecular Weight | 157.10 g/mol | [13][15] |
| Appearance | Light yellow to orange-yellow crystalline powder/solid | [17] |
| Melting Point | 92-95 °C | [12][13] |
| Purity (Commercial) | ≥98.0% - 99% | [18] |
| Solubility | Soluble in hot dilute acid and strong base; Insoluble in petroleum ether. | [1][2] |
Experimental Protocols
Protocol 1: Purification by Mixed Solvent Washing
This protocol is adapted from a patented method for removing the 3-fluoro-6-nitrophenol isomer.[1][2]
-
Preparation: Place the crude this compound solid into a suitable reaction vessel.
-
Solvent Addition: For approximately 13-14g of crude material, add a pre-mixed solvent solution of water (5L), diethyl ether (3L), and dichloromethane (10L). The ratio of crude mass to solvent volume should be maintained.
-
Washing/Stirring: Stir the resulting slurry vigorously at room temperature for 2-3 hours.
-
Isolation: Collect the solid product by filtration or centrifugation.
-
Drying: Dry the purified solid in an oven to obtain the final product.
-
Analysis: Analyze the purity of the dried solid using GC or HPLC and confirm its identity and purity by melting point analysis.
Protocol 2: Purity Analysis by HPLC
This is a general protocol for the analysis of nitrophenol isomers. The exact conditions may need optimization.
-
System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 3.25) and an organic modifier (e.g., methanol or acetonitrile). A common starting point is a 60:40 ratio of buffer to methanol.[9]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent like methanol.
-
Injection: Inject a small volume (e.g., 10-20 µL) of the sample solution onto the column.
-
Detection: Monitor the elution profile at a suitable wavelength. For nitrophenols, detection can be performed between 260-360 nm. Using a DAD allows for the suppression of the main peak to better visualize impurities.[10]
-
Quantification: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting purification issues.
References
- 1. CN102766053A - Production method of this compound - Google Patents [patents.google.com]
- 2. CN102766053B - Production method of this compound - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. learncbse.in [learncbse.in]
- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 6. DSpace [cora.ucc.ie]
- 7. This compound;CAS No.:394-41-2 [chemshuttle.com]
- 8. ukessays.com [ukessays.com]
- 9. researchgate.net [researchgate.net]
- 10. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. This compound [stenutz.eu]
- 13. This compound 99 394-41-2 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 394-41-2 | FF63280 | Biosynth [biosynth.com]
- 16. This compound | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | CymitQuimica [cymitquimica.com]
- 18. This compound, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Support Center: Synthesis of 3-Fluoro-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-nitrophenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and management of common byproducts.
Problem: Low yield of the desired this compound product.
-
Possible Cause 1: Formation of Isomeric Byproducts. The primary cause of low yields is often the concurrent formation of the isomeric byproduct, 3-fluoro-6-nitrophenol.[1][2][3] The hydroxyl (-OH) and fluorine (-F) groups on the starting material, 3-fluorophenol (B1196323), are both ortho-para directing groups.[1] This electronic effect, combined with steric hindrance, leads to the nitration occurring at both the 4- and 6-positions of the benzene (B151609) ring.[1]
-
Troubleshooting Steps:
-
Reaction Temperature Control: Carefully maintain the reaction temperature in the recommended range (e.g., -5 to 5 °C) during the addition of the nitrating agent to maximize the selectivity for the desired 4-nitro isomer.
-
Purification Strategy: Employ a robust purification method to separate the desired product from the isomeric impurity. Common methods include:
-
Solvent Washing/Trituration: Washing the crude product with a specific mixture of solvents, such as water, ether, and dichloromethane, can effectively remove the more soluble 3-fluoro-6-nitrophenol isomer.[1][3]
-
Steam Distillation: This technique can be used to remove the more volatile 3-fluoro-6-nitrophenol, leaving the desired this compound in the distillation residue.[2]
-
-
Problem: Difficulty in separating the desired product from its isomers.
-
Possible Cause: Similar Physical Properties of Isomers. Isomers often possess very similar physical properties, which can make their separation challenging using standard techniques like simple recrystallization.
-
Troubleshooting Steps:
-
Selective Solvent Systems: As detailed in several patents, a carefully chosen solvent mixture can exploit subtle differences in solubility between the isomers. A common system involves stirring the crude solid in a mixture of water, ether, and dichloromethane.[1][3]
-
Conversion to a Salt: The phenolic nature of the product allows for its conversion to a sodium salt. This can alter its solubility properties and facilitate separation from the isomeric byproduct. The purified sodium salt can then be acidified to regenerate the high-purity this compound.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most frequently encountered byproduct is the constitutional isomer, 3-fluoro-6-nitrophenol.[1][2][3] This arises from the nitration of the starting material, 3-fluorophenol, at an alternative position on the aromatic ring.[1]
Q2: Why is the formation of 3-fluoro-6-nitrophenol so common?
A2: The formation of this isomer is a direct consequence of the directing effects of the substituents on the 3-fluorophenol ring. Both the hydroxyl group and the fluorine atom are ortho-para directors for electrophilic aromatic substitution. This means they activate the positions ortho and para to themselves for reaction. In the case of 3-fluorophenol, this results in nitration occurring at both the 4- and 6-positions.[1]
Q3: What are typical yields and purity levels for this synthesis?
A3: Yields and purity are highly dependent on the specific reaction conditions and the effectiveness of the purification protocol. The following table summarizes data from published methods.
| Starting Material | Purification Method | Yield (%) | Purity (%) | Reference |
| m-fluorophenol | Solvent wash (water, ether, dichloromethane) | 45.5 | 99.2 | [1] |
| m-fluorophenol | Solvent wash (water, ether, dichloromethane) | 40.19 | 99.3 | [3] |
| m-fluorophenol | Solvent wash (water, ether, dichloromethane) | 38.09 | 98.6 | [1] |
| m-fluoroaniline (via m-fluorophenol) | Steam distillation and extraction | 23 | 99.6 | [2] |
Q4: Can other nitrated byproducts form?
A4: While 3-fluoro-6-nitrophenol is the major isomeric byproduct, the formation of other nitrated species is possible, though generally in much smaller quantities. Over-nitration to form dinitro-fluorophenols could occur under harsh reaction conditions (e.g., higher temperatures or excess nitrating agent).
Experimental Protocols
Synthesis of this compound via Nitration of 3-Fluorophenol
This protocol is a generalized representation based on published procedures and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, charge 3-fluorophenol, water, and sodium nitrate.
-
Cooling: Cool the reaction mixture to a temperature between -5 and 5 °C with constant stirring.
-
Nitration: Slowly add concentrated sulfuric acid dropwise to the cooled mixture, ensuring the temperature is maintained within the specified range.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at the same temperature for approximately one hour to ensure the reaction goes to completion.
-
Isolation of Crude Product: Collect the solid crude product by filtration.
Purification of this compound using a Mixed Solvent Wash [1][3]
-
Solvent Preparation: Prepare a solvent mixture of water, diethyl ether, and dichloromethane. A commonly cited volumetric ratio is 5:3:10.
-
Washing: Add the crude solid product to the solvent mixture.
-
Stirring: Stir the resulting slurry at room temperature for 2 to 3 hours.
-
Isolation of Pure Product: Collect the purified solid product by filtration.
-
Drying: Dry the solid in an oven to obtain the final this compound product.
Visualizations
Caption: Reaction pathway for the nitration of 3-Fluorophenol.
Caption: Experimental workflow for synthesis and purification.
References
Technical Support Center: 3-Fluoro-4-nitrophenol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-4-nitrophenol. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has three primary reactive sites: the acidic phenolic hydroxyl group, the carbon atom attached to the fluorine, and the nitro group. The strong electron-withdrawing effects of the nitro and fluoro groups increase the acidity of the phenolic hydroxyl, making it readily deprotonated for reactions like ether synthesis.[1] The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), and the nitro group can be reduced to an amine.
Q2: What safety precautions should be taken when working with this compound?
A2: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.
Q3: How can I purify this compound if I suspect impurities?
A3: A common impurity during the synthesis of this compound from 3-fluorophenol (B1196323) is the isomer 3-fluoro-6-nitrophenol.[3] Purification can be challenging due to similar physical properties. A patented method suggests that washing the crude product with a mixture of water, ether, and dichloromethane (B109758) can effectively remove the unwanted isomer.[3][4] Recrystallization from an appropriate solvent system can also be an effective purification method.
Troubleshooting Guides
Williamson Ether Synthesis (O-Alkylation)
Problem: Low yield of the desired ether product.
This is a common issue in Williamson ether synthesis and can be attributed to several factors, including side reactions and suboptimal reaction conditions.[5][6]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Competing E2 Elimination | Use a primary alkyl halide if possible. Lower the reaction temperature. | Secondary and tertiary alkyl halides are more prone to elimination, especially with a strong base like an alkoxide.[7] |
| Incomplete Deprotonation | Ensure anhydrous conditions. Use a sufficiently strong base (e.g., NaH, KOtBu). | The phenolic proton of this compound is acidic, but incomplete deprotonation will lead to unreacted starting material. |
| Poor Solvent Choice | Use a polar aprotic solvent such as DMF or acetonitrile. | Protic solvents can solvate the alkoxide, reducing its nucleophilicity. Apolar solvents may not sufficiently dissolve the reactants.[5] |
| Side reaction: C-alkylation | This is less common with phenoxides but can occur. Consider using milder reaction conditions. | Phenoxide ions can exhibit ambident nucleophilic character. |
Experimental Protocol: Synthesis of a 3-Fluoro-4-nitrophenyl Ether
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the primary alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting workflow for low-yield Williamson ether synthesis.
Reduction of the Nitro Group
Problem: Incomplete reaction or formation of side products.
The reduction of the nitro group in this compound to form 4-amino-3-fluorophenol (B140874) is a key step in the synthesis of pharmaceuticals like Sorafenib and Regorafenib.[1][8]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Insufficient Reducing Agent | Increase the equivalents of the reducing agent (e.g., NaBH₄, H₂ with Pd/C). | The stoichiometry must be sufficient to reduce the nitro group fully. |
| Catalyst Deactivation | Ensure the catalyst (e.g., Pd/C) is fresh and active. Use an inert atmosphere if necessary. | The catalyst can be poisoned by impurities or oxidized by air. |
| Formation of Intermediates | Monitor the reaction closely by TLC or LC-MS to ensure full conversion. Adjust reaction time or temperature as needed. | Partial reduction can lead to nitroso or hydroxylamine (B1172632) intermediates. |
| Poor Solubility | Choose a solvent system where both the substrate and reducing agent are soluble. | Poor solubility can lead to a slow or incomplete reaction. |
Experimental Protocol: Reduction of this compound
-
To a round-bottom flask, add 10% Pd/C (catalytic amount) and this compound (1.0 eq).
-
Add a suitable solvent, such as water or ethanol.
-
Carefully add sodium borohydride (B1222165) (2.0 eq) portion-wise at room temperature.
-
Stir the mixture vigorously and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The product, 4-amino-3-fluorophenol, can be purified by recrystallization.[1]
Caption: Reaction pathway for nitro group reduction and potential side products.
Nucleophilic Aromatic Substitution (SNAr) of Fluorine
Problem: Low conversion or no reaction when attempting to displace the fluorine atom.
The fluorine atom in this compound can be displaced by strong nucleophiles due to the activating effect of the para-nitro group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Weak Nucleophile | Use a stronger nucleophile or increase the reaction temperature. | SNAr reactions require potent nucleophiles to attack the electron-deficient aromatic ring. |
| Inappropriate Solvent | Use a polar aprotic solvent like DMSO or DMF. | These solvents can accelerate SNAr reactions by solvating the cation of the nucleophile salt, leaving the anion more reactive. |
| Insufficient Activation | The nitro group provides strong activation. If the reaction is still sluggish, more forcing conditions (higher temperature, longer reaction time) may be needed. | The energy barrier for the formation of the Meisenheimer complex must be overcome. |
| Protonation of Nucleophile | If using an amine nucleophile, an excess of the amine or a non-nucleophilic base may be needed to neutralize the HF formed. | The acidic byproduct can protonate the nucleophile, rendering it inactive. |
Experimental Protocol: SNAr with an Amine
-
In a sealed tube, dissolve this compound (1.0 eq) in DMSO.
-
Add the amine nucleophile (2.2 eq).
-
Heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Caption: Logical workflow for troubleshooting SNAr reactions.
Suzuki Coupling
Problem: Low yield or no cross-coupling product observed.
While this compound itself is not typically used directly in Suzuki couplings without modification of the hydroxyl group, its derivatives are. Low yields in Suzuki couplings are a frequent challenge.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and degassed. Use fresh catalyst. | Impurities, particularly sulfur-containing compounds or oxygen, can deactivate the palladium catalyst. |
| Suboptimal Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous if required by the protocol. | The base is crucial for activating the boronic acid and the overall catalytic cycle. Its strength and solubility can significantly impact the reaction.[9] |
| Ineffective Ligand | For challenging substrates, consider using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos). | The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. |
| Protodeboronation | Use milder bases, lower temperatures, or a different solvent system. Consider using a boronic ester instead of the acid. | This side reaction, where the boronic acid is replaced by a hydrogen, is a common cause of low yields.[9] |
Experimental Protocol: General Suzuki Coupling of a 3-Fluoro-4-nitrophenyl Derivative (e.g., triflate)
-
To a flame-dried Schlenk flask, add the aryl triflate (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction to 90-100 °C and stir until completion (monitor by TLC/LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
References
- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 2. This compound | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102766053B - Production method of this compound - Google Patents [patents.google.com]
- 4. CN102766053A - Production method of this compound - Google Patents [patents.google.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4-nitrophenol Derivatization
Welcome to the technical support center for the derivatization of 3-Fluoro-4-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues. This compound is a valuable intermediate in the synthesis of pharmaceuticals and dyes, largely due to its chemical reactivity.[1] Its phenolic hydroxyl group can readily undergo nucleophilic substitution under alkaline conditions to form ether derivatives, a common derivatization strategy.[1]
This guide focuses primarily on the O-alkylation of this compound via reactions such as the Williamson ether synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization of this compound in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Ether Product
Q: My O-alkylation reaction has a very low yield or shows no product formation. What are the likely causes and how can I fix this?
A: Low or no conversion is a common issue that can often be traced back to the reaction setup and reagents. Here are the primary factors to investigate:
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Incomplete Deprotonation of the Phenol (B47542): The Williamson ether synthesis requires the formation of a phenoxide ion.[2][3] While this compound is more acidic than typical phenols due to the electron-withdrawing nitro and fluoro groups, a sufficiently strong base is still crucial.[1]
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Poor Reactivity of the Alkylating Agent: This reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.[2][6]
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Solution: Primary alkyl halides are ideal for this reaction.[3][6] Secondary and tertiary alkyl halides are more prone to undergoing elimination (E2) as a competing side reaction, especially at higher temperatures, which will reduce the yield of your desired ether.[3][5] Also, consider the leaving group; iodides are more reactive than bromides, which are more reactive than chlorides.[6]
-
-
Suboptimal Reaction Temperature or Time: The reaction may not have enough energy to proceed or may not have run for a sufficient duration.
-
Solution: Williamson ether synthesis reactions are typically conducted at temperatures between 50-100 °C for 1-8 hours.[2][3][7] If you suspect incomplete reaction, try increasing the temperature or extending the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.[4]
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Issue 2: Formation of Significant Impurities or Side Products
Q: I've successfully formed some product, but my crude sample contains significant impurities. What are these side reactions and how can I minimize them?
A: The structure of this compound allows for several potential side reactions. Identifying the likely impurity is key to optimizing for your desired product.
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Side Reaction 1: C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[5]
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Side Reaction 2: Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack.[8] The fluorine atom, being a good leaving group in activated systems, can be displaced by a nucleophile.[1][9]
-
Solution: This is a significant competing pathway. To minimize it, avoid using an excess of strong, hard nucleophiles that might preferentially attack the ring. Carefully controlling stoichiometry and using milder bases can help. If the alkylating agent's counter-ion is a strong nucleophile (e.g., iodide), this can also be a concern.
-
-
Side Reaction 3: Elimination (E2 Reaction): As mentioned previously, this is a major issue when using secondary or tertiary alkyl halides.[3]
-
Solution: The most effective solution is to use a primary alkyl halide. If a secondary alkyl group must be introduced, use the least sterically hindered halide possible and maintain the lowest effective reaction temperature to favor substitution over elimination.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the O-alkylation of this compound? A1: The choice of base is critical. Strong bases are generally preferred to ensure complete deprotonation of the phenol.[4] Commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[4] For less reactive alkylating agents or to ensure complete phenoxide formation, stronger bases like sodium hydride (NaH) can be effective.[5] The base should always be finely powdered and thoroughly dried before use.[4]
Q2: What solvents are recommended for this derivatization? A2: Polar aprotic solvents are highly recommended to favor O-alkylation.[5] Good choices include acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[5][7] Acetone can also be used.[5]
Q3: How can I monitor the reaction progress effectively? A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material (this compound) and the appearance of the ether product. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.[4]
Q4: My reaction mixture turned very dark. Is this normal? A4: While some color change is expected, a very dark or black mixture can indicate decomposition of the starting material or product, especially at elevated temperatures or in the presence of impurities. Consider running the reaction at a slightly lower temperature or ensuring all reagents and solvents are pure.
Data Presentation
The following tables summarize key quantitative data for planning your experiments.
Table 1: Recommended Starting Conditions for O-Alkylation of this compound
| Parameter | Recommended Condition | Rationale & Notes |
| Base | K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 eq.) | Common, effective bases for phenoxide formation.[4] Ensure it is anhydrous. |
| Alkylating Agent | Primary Alkyl Halide (1.0 - 1.2 eq.) | Minimizes competing E2 elimination reactions.[3][6] |
| Solvent | Acetonitrile, DMF, or Acetone | Polar aprotic solvents favor the desired O-alkylation pathway.[5][7] |
| Temperature | 50 - 100 °C | Balances reaction rate with minimizing side reactions.[2][7] Monitor progress to avoid decomposition. |
| Time | 1 - 8 hours | Reaction should be monitored by TLC or GC to determine completion.[2][7] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Incomplete deprotonation of phenol. | Use a stronger/drier base (e.g., NaH) or a slight excess of K₂CO₃/Cs₂CO₃.[4][5] |
| Low reactivity of alkylating agent. | Use a primary alkyl halide; switch leaving group from Cl -> Br -> I.[3][6] | |
| Insufficient temperature/time. | Increase temperature within the 50-100 °C range and monitor by TLC.[2][7] | |
| Impurity Formation | C-alkylation on the aromatic ring. | Use a polar aprotic solvent like DMF or acetonitrile.[5] |
| Nucleophilic substitution of Fluorine (SNAr). | Avoid excess strong nucleophiles; use milder bases and controlled stoichiometry. | |
| Elimination (E2) side reaction. | Use a primary alkyl halide instead of a secondary or tertiary one.[3] |
Experimental Protocols
General Procedure for Williamson Ether Synthesis of this compound
Warning: This is a generalized procedure and requires optimization for specific substrates. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, ~0.1-0.5 M concentration). Add finely powdered anhydrous potassium carbonate (1.5 eq.).
-
Formation of Phenoxide: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the primary alkyl halide (1.1 eq.) dropwise to the stirring mixture at room temperature.[4]
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir vigorously.[4]
-
Monitoring: Monitor the reaction's progress by TLC, eluting with an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexanes), until the starting phenol spot is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Filter the solid base and wash it with a small amount of the reaction solvent or another organic solvent like diethyl ether.
-
Extraction: Combine the filtrates and quench by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water, then with brine.[10]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[5]
-
Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the pure ether derivative.
Visualizations
The following diagrams illustrate key workflows and chemical pathways involved in the derivatization of this compound.
Caption: Reaction pathways for this compound derivatization.
Caption: General experimental workflow for O-alkylation.
Caption: Decision tree for troubleshooting common reaction issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
preventing decomposition of 3-Fluoro-4-nitrophenol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 3-Fluoro-4-nitrophenol during storage.
Troubleshooting Guide
This guide addresses specific issues that users may encounter, providing potential causes and actionable solutions.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Change in color (e.g., darkening, turning from yellow/brownish to a darker shade) | 1. Exposure to Light: Photodecomposition can lead to the formation of colored byproducts. 2. Exposure to Air (Oxidation): Phenolic compounds can oxidize, leading to color changes. 3. Elevated Temperature: Thermal degradation can cause the compound to darken. | 1. Store the compound in an amber or opaque container to protect it from light. 2. Ensure the container is tightly sealed. Consider flushing the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Store at the recommended temperature (see Storage Conditions table). Avoid storing near heat sources. |
| Clumping or change in physical appearance | Moisture Absorption: The compound may be hygroscopic and absorb moisture from the atmosphere. | 1. Store in a desiccator or a controlled low-humidity environment. 2. Ensure the container is tightly sealed immediately after use. |
| Inconsistent experimental results | Decomposition of the starting material: The purity of the this compound may have been compromised due to improper storage, leading to lower yields or unexpected side products in your reaction. | 1. Verify the purity of your stored this compound using an appropriate analytical method (see Experimental Protocols). 2. If degradation is confirmed, it is recommended to use a fresh batch of the compound for sensitive applications. |
| Presence of unexpected peaks in analytical data (e.g., HPLC, GC) | Formation of degradation products: Exposure to light, heat, or moisture can lead to the formation of impurities. | 1. Analyze the sample using a stability-indicating method to identify and quantify potential degradation products. 2. Review storage conditions and handling procedures to identify the source of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound is generally stable at room temperature when stored in a tightly sealed container and protected from light and moisture.[1][2] For long-term storage, refer to the summary table below.
Q2: How can I tell if my this compound has decomposed?
A2: Visual inspection for color change (darkening) or changes in physical form can be an initial indicator. However, for a definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be employed to check the purity and identify any degradation products.
Q3: What are the likely decomposition pathways for this compound?
A3: While specific studies on this compound are limited, based on the chemistry of nitrophenols, the likely degradation pathways include:
-
Photodecomposition: Exposure to UV light can lead to the formation of various degradation products.
-
Thermal Decomposition: At elevated temperatures, nitrophenols can decompose, potentially releasing toxic fumes such as nitrogen oxides and carbon monoxide.
-
pH-dependent degradation: In aqueous solutions, the stability of phenolic compounds can be pH-dependent, with increased degradation often observed at higher pH levels.
Q4: Are there any stabilizers I can add to prevent decomposition?
A4: There is currently no standard stabilizer recommended for this compound in the scientific literature. The most effective way to prevent decomposition is to adhere strictly to the recommended storage and handling conditions.
Q5: What materials are incompatible with this compound during storage?
A5: Avoid storing this compound with strong oxidizing agents, strong bases, and combustible materials.
Data Presentation
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Cool and dark place, <15°C recommended for long-term storage. | To minimize the risk of thermal decomposition. |
| Light | Store in an amber or opaque, tightly sealed container. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |
| Moisture | Store in a dry place, consider using a desiccator. | To prevent hydrolysis and physical changes due to moisture absorption. |
| Container | Tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and exposure to air and moisture. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and columns available.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape). A gradient elution may be necessary to separate potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or a wavelength of maximum absorbance for this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of the main peak and any impurity peaks. The purity can be estimated by the area percentage of the main peak.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography (GC)
This protocol is suitable for identifying volatile degradation products. Derivatization may be necessary to improve the volatility and thermal stability of this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-1701).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector Temperature: 300 °C.
-
Sample Preparation (with derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS for silylation) and heat the mixture as required by the derivatization protocol.
-
Inject an aliquot of the derivatized sample into the GC.
-
-
Analysis: Analyze the chromatogram for the main peak and any additional peaks that may correspond to degradation products. Mass spectrometry can be used for the identification of unknown impurities.
Visualizations
Caption: Troubleshooting workflow for addressing potential decomposition of this compound.
Caption: Potential decomposition pathways for this compound.
References
analytical challenges in the characterization of 3-Fluoro-4-nitrophenol
Welcome to the technical support center for the analytical characterization of 3-Fluoro-4-nitrophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
General Compound Information & Stability
FAQs
Q1: What are the basic physical and chemical properties of this compound?
This compound is a light yellow to brown crystalline powder.[1] It is an organic compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] Due to the strong electron-withdrawing effects of the nitro (-NO2) and fluorine (-F) groups, it is more acidic than typical phenols.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 394-41-2 | [3] |
| Molecular Formula | C6H4FNO3 | [3] |
| Molecular Weight | ~157.10 g/mol | [3] |
| Melting Point | 93-95 °C | [4] |
| Appearance | Light yellow to brown crystalline powder | [1] |
Q2: How stable is this compound under typical laboratory conditions?
This compound is generally stable at room temperature in closed containers under normal storage and handling conditions.[5] However, like many nitrophenols, it can be susceptible to degradation under certain analytical conditions, particularly on reactive surfaces like silica (B1680970) gel in chromatography.[6]
Troubleshooting Guide: Sample Stability
Q: I suspect my compound is degrading during analysis. How can I confirm this?
A:
-
Re-inject an aged sample: Compare the chromatogram of a freshly prepared solution with one that has been sitting on the autosampler for several hours. The appearance of new peaks or a decrease in the main peak area suggests degradation.
-
Test stability on silica: Spot the compound on a TLC plate and leave it for an extended period before developing. A "streaky" spot or the appearance of new spots indicates potential instability on silica gel, which can be a problem during flash chromatography.[6]
-
Use an inert system: If using GC, ensure the liner and column are properly deactivated to prevent thermal degradation. For HPLC, consider using PEEK tubing and fittings if metal interactions are suspected.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQs
Q1: What are the expected chemical shifts in the ¹H NMR spectrum of this compound?
The ¹H NMR spectrum will show distinct signals for the three aromatic protons and the hydroxyl proton. The fluorine atom will cause characteristic splitting (coupling) of adjacent proton signals.
Q2: The hydroxyl (-OH) proton peak in my ¹H NMR spectrum is very broad or has a variable chemical shift. Is this normal?
Yes, this is common. The chemical shift and shape of the hydroxyl proton are highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. Its signal can sometimes be a broad singlet.[7]
Troubleshooting Guide: NMR Analysis
Q: I am having trouble assigning the aromatic protons due to complex splitting patterns.
A:
-
Consult 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can help establish which protons are coupled to each other. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, aiding in assignment.
-
Fluorine Coupling: Remember that the fluorine atom will couple with nearby protons. Look for doublet of doublets or other complex splitting patterns consistent with ¹H-¹⁹F coupling.
Table 2: Typical ¹H and ¹³C NMR Spectral Data (in CDCl₃) Note: Exact chemical shifts can vary based on solvent and concentration.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic Protons | ~6.9 - 8.0 | ~115 - 155 |
| Hydroxyl Proton (-OH) | Variable, ~5.3 (broad singlet) | - |
Source: Spectral data can be found on databases like SpectraBase.[8]
Infrared (IR) Spectroscopy
FAQs
Q1: What are the key diagnostic peaks in the FTIR spectrum of this compound?
The key functional groups to look for are the hydroxyl (-OH), nitro (-NO2), carbon-fluorine (C-F), and the aromatic ring.
Troubleshooting Guide: IR Analysis
Q: My KBr pellet is opaque, or the resulting spectrum has very broad peaks.
A:
-
Moisture Contamination: The most common issue is moisture, which leads to a very broad absorption around 3400 cm⁻¹ (O-H stretch). Ensure your KBr is dry (oven-dried if necessary) and the sample is anhydrous.
-
Poor Grinding: The sample and KBr must be ground to a very fine, homogenous powder to minimize light scattering. The resulting pellet should be transparent or translucent.[7]
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Nitro N-O | Asymmetric Stretching | 1500 - 1550 |
| Nitro N-O | Symmetric Stretching | 1330 - 1370 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Carbon-Fluorine C-F | Stretching | 1000 - 1400 |
Source: General IR correlation charts and data from PubChem.[3]
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC)
FAQs
Q1: What is a good starting point for developing an HPLC method for this compound?
A reversed-phase method using a C18 column is a common and effective starting point. The mobile phase typically consists of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[9][10]
Q2: Why is my peak tailing in the chromatogram?
Peak tailing for phenolic compounds is often caused by strong interactions between the acidic hydroxyl group and residual silanols on the silica-based stationary phase.[11]
Troubleshooting Guide: HPLC Method Development
Q: I have poor resolution between my main peak and an impurity.
A:
-
Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) to increase the retention time and potentially improve separation.[11]
-
Change Mobile Phase pH: The compound's charge state can be altered by adjusting the mobile phase pH. For an acidic compound like this compound, using a low pH mobile phase (e.g., pH 2.5-3) will keep it in its neutral form, which often results in sharper peaks on a C18 column.[9]
-
Try a Different Column: If selectivity cannot be achieved by modifying the mobile phase, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.[12]
Table 4: Example Starting HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 280 nm or Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This is a generic starting point and must be optimized for your specific instrument and sample.
Mass Spectrometry (MS)
FAQs
Q1: What is the expected molecular ion peak for this compound in mass spectrometry?
The exact mass is 157.0175 g/mol .[3] In a standard electron ionization (EI) mass spectrum, you should look for the molecular ion (M⁺) at an m/z of 157.
Q2: What are the common fragmentation patterns for this compound?
Aromatic nitro compounds often show characteristic losses. For this compound, common fragmentation pathways could include the loss of NO₂ (M - 46), loss of a nitro group and a hydrogen (M - 47), or loss of other small neutral molecules.[13][14] Phenols can also show a strong M-1 peak and loss of CO.[15]
Troubleshooting Guide: Mass Spectrometry
Q: The molecular ion peak is very weak or absent in my EI-MS spectrum.
A:
-
High Fragmentation: Electron ionization can be a high-energy technique that causes extensive fragmentation, sometimes leaving a very weak or absent molecular ion. This is a known characteristic of some classes of compounds.[13]
-
Use a Softer Ionization Technique: If identifying the molecular weight is critical, use a "soft" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which imparts less energy to the molecule and typically results in a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻).
Table 5: Potential GC-MS Fragmentation Ions
| m/z Value | Possible Identity | Reference |
| 157 | Molecular Ion [M]⁺ | [3] |
| 127 | [M - NO]⁺ or other fragments | [3] |
| 111 | [M - NO₂]⁺ | [13][14] |
| 83 | Aromatic ring fragments | [3] |
Experimental Protocols & Workflows
Protocol 1: HPLC-UV Method Development
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute further with the initial mobile phase to a working concentration of ~50 µg/mL.
-
Initial Conditions: Use the starting parameters outlined in Table 4.
-
Gradient Scouting: Perform an initial fast gradient run (e.g., 5% to 95% acetonitrile in 10 minutes) to determine the approximate elution time of the compound.
-
Optimization:
-
Adjust the gradient slope around the elution time to improve the resolution of impurities.
-
If peak shape is poor, adjust the pH of the aqueous mobile phase (e.g., add 0.1% formic acid or use a phosphate (B84403) buffer).
-
If resolution is still inadequate, switch the organic modifier (e.g., from acetonitrile to methanol) or select a column with a different chemistry.[9]
-
Protocol 2: FTIR Analysis using KBr Pellet
-
Preparation: Gently grind ~1-2 mg of the this compound sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[7]
-
Pellet Pressing: Transfer a portion of the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a thin, transparent disc.
-
Data Acquisition: Acquire a background spectrum of the empty sample chamber. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.[7]
Visualized Workflows and Logic Diagrams
Caption: General analytical workflow for the characterization of this compound.
Caption: Logic diagram for troubleshooting peak tailing in HPLC analysis.
Caption: Decision tree for identifying the source of an unexpected mass spectrometry signal.
References
- 1. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-フルオロ-4-ニトロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. whitman.edu [whitman.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Production of 3-Fluoro-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-Fluoro-4-nitrophenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Reaction Stage: Nitration of m-Fluorophenol
Problem 1: Low Yield of this compound and Formation of Dark, Tarry Substance
-
Possible Cause 1: Oxidation of the Phenol Ring. Phenols are susceptible to oxidation by nitric acid, especially at elevated temperatures, leading to the formation of polymeric, tarry by-products instead of the desired nitrated product.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Ensure the reaction is maintained at the optimal low temperature, typically between -5°C and 0°C.[1] Utilize a reliable cooling system, such as an ice-salt bath or a cryostat, for precise temperature control.
-
Controlled Addition of Acid: Add the sulfuric acid dropwise to the mixture of m-fluorophenol, water, and sodium nitrate (B79036).[1] A slow, controlled addition helps to dissipate the heat generated from the exothermic reaction and prevents localized overheating.
-
Dilute Nitrating Agent: Consider using a more dilute solution of the nitrating agent to reduce its oxidative potential.
-
-
Possible Cause 2: Reaction Too Vigorous or Thermal Runaway. Nitration reactions are highly exothermic and can become uncontrollable if the rate of heat generation exceeds the capacity of the cooling system.[2] This leads to a rapid increase in temperature, side reactions, and potentially hazardous situations.
-
Troubleshooting Steps:
-
Immediate Actions for a Runaway:
-
Stop Reagent Addition: Immediately cease the addition of sulfuric acid.[2]
-
Ensure Maximum Cooling: Verify that the cooling system is operating at maximum capacity.[2]
-
Maintain Agitation: Proper agitation is crucial to ensure efficient heat transfer and prevent the formation of localized hot spots.[2]
-
-
Process Optimization:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry to understand the thermal profile of the reaction and determine the critical temperature limits.
-
Slow Reagent Addition: The rate of addition of the nitrating agent is a critical parameter for controlling the exotherm.
-
Continuous Flow Nitration: For larger-scale production, consider using a continuous flow reactor. These systems offer superior heat transfer and temperature control, enhancing safety.[3][4]
-
-
Problem 2: High Proportion of the 3-Fluoro-6-nitrophenol Isomer
-
Possible Cause: Suboptimal Reaction Conditions. The hydroxyl and fluoro groups of m-fluorophenol direct the nitro group to the ortho and para positions. The ratio of the desired 4-nitro isomer to the 6-nitro isomer is influenced by reaction conditions.[1]
-
Troubleshooting Steps:
-
Precise Temperature Control: Strictly maintain the reaction temperature in the recommended range of -5°C to 0°C, as temperature can affect the regioselectivity of the nitration.[1]
-
Control Stoichiometry: Use a controlled molar ratio of the nitrating agent to the phenol.
-
Alternative Nitrating Systems: For improved selectivity, explore milder nitrating agents. Options include generating nitrous acid in situ from sodium nitrite (B80452) followed by oxidation, or using solid acid catalysts with a nitrate source.[5]
-
Purification Stage
Problem 3: Difficulty in Separating this compound from the 3-Fluoro-6-nitrophenol Isomer
-
Possible Cause: Similar Physical Properties of Isomers. The two isomers have very similar physical properties, making separation by simple crystallization challenging. Traditional methods like wet distillation can be energy-intensive.[1]
-
Troubleshooting Steps:
-
Mixed-Solvent Slurry: A patented method involves stirring the crude product in a mixture of water, ether, and dichloromethane (B109758) at room temperature for 2-3 hours. This process selectively dissolves the undesired 3-fluoro-6-nitrophenol isomer, leaving the purer this compound as a solid, which can then be collected by filtration.[1][6]
-
Column Chromatography: For smaller scales or for achieving very high purity, column chromatography is an effective method for separating the isomers.[7]
-
Steam Distillation: Steam distillation can be used to remove the more volatile ortho-isomer (3-fluoro-6-nitrophenol).[8]
-
Problem 4: Emulsion Formation During Work-up with Dichloromethane, Ether, and Water
-
Possible Cause: Presence of Surfactant-like Impurities. Impurities in the crude product can act as emulsifying agents, preventing the clean separation of the organic and aqueous layers.
-
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize emulsion formation.[6]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[6]
-
Centrifugation: If feasible for the scale of the experiment, centrifuging the mixture can effectively separate the layers.[9]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent, like chloroform, can alter the properties of the organic phase and help to break the emulsion.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for this compound on a larger scale? A1: A common and patented method is the nitration of m-fluorophenol. This process involves adding m-fluorophenol to a mixture of water and sodium nitrate, cooling the mixture to between -5°C and 0°C, and then slowly adding concentrated sulfuric acid. The resulting solid crude product is then purified.[1]
Q2: What are the main safety hazards associated with this process? A2: The primary hazards stem from the use of a mixed acid (nitric and sulfuric acid) for nitration. These include:
-
Thermal Runaway: The reaction is highly exothermic and can lead to an uncontrolled increase in temperature and pressure if not properly managed.[2]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[2]
-
Toxicity: Inhalation of nitric acid mists and nitrogen dioxide fumes can cause severe respiratory irritation.[2]
Q3: How should the reaction be safely quenched? A3: The standard procedure is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring. This helps to both dilute the acids and dissipate the significant heat of dilution.[3]
Q4: How can I monitor the progress of the reaction and the purity of the product? A4:
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the consumption of the starting material (m-fluorophenol) and the formation of the products. A suitable eluent system would need to be developed, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, to achieve good separation of the starting material and the two main isomers.[11]
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of the final product and quantifying the ratio of the this compound and 3-fluoro-6-nitrophenol isomers.[1]
-
High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE): These techniques are also effective for the separation and quantification of nitrophenol isomers.[12][13]
Q5: What are the best practices for waste disposal in this process? A5: The waste generated, particularly the spent acid and the solvent mixture from purification, is considered hazardous.
-
Spent Acid: The acidic waste should be carefully neutralized with a base (e.g., sodium carbonate or calcium hydroxide) under controlled cooling before disposal according to local regulations.
-
Solvent Waste: The mixture of dichloromethane, ether, and water should be collected in a designated, properly labeled container for halogenated waste.[14] This waste must be disposed of through a licensed hazardous waste management company, often via high-temperature incineration.[14]
Data Presentation
Table 1: Reactant Quantities and Yields for a Laboratory-Scale Synthesis
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (kg) | Moles | Molar Ratio |
| m-Fluorophenol | 112.10 | 11.2 | 100 | 1 |
| Sodium Nitrate | 85.00 | 9.35 | 110 | 1.1 |
| 98% Sulfuric Acid | 98.08 | 5.4 | 55 | 0.55 |
| Crude Product | - | 13.8 | - | - |
| Purified this compound | 157.10 | 7.14 | 45.5 | - |
| Yield | - | - | - | 45.5% |
Data adapted from patent CN102766053B.[1][3][6]
Table 2: Typical Purification Conditions and Results
| Parameter | Value |
| Purification Method | Mixed-solvent slurry wash |
| Solvents | Water, Ether, Dichloromethane |
| Solvent Ratio (v/v) | 5 : 3 : 10 |
| Stirring Time | 3 hours |
| Temperature | Room Temperature |
| Final Purity (by GC) | > 99% |
| Melting Point | 92 - 94 °C |
Data adapted from patent CN102766053B.[1][3][6]
Experimental Protocols
Synthesis of this compound
-
In a suitable reactor equipped with a stirrer and a cooling system, add 11.2 kg (100 mol) of m-fluorophenol, 30 kg of water, and 9.35 kg (110 mol) of sodium nitrate.
-
Stir the mixture and cool the reactor to between -5°C and 0°C.
-
Slowly drip in 5.4 kg (55 mol) of 98% sulfuric acid, ensuring the temperature is maintained between -5°C and 0°C.
-
After the addition is complete, continue to stir the mixture at this temperature for 50-60 minutes.
-
Collect the solid crude product by centrifugation or filtration.
Protocol adapted from patent CN102766053B.[1][3]
Purification of this compound
-
In a separate vessel, prepare a solvent mixture of 5 L of water, 3 L of ether, and 10 L of dichloromethane.
-
Add the crude product obtained from the synthesis step to the solvent mixture.
-
Stir the resulting slurry at room temperature for 3 hours.
-
Collect the solid material by centrifugation or filtration.
-
Dry the collected solid to obtain the purified this compound.
Protocol adapted from patent CN102766053B.[1][3]
Visualizations
Caption: Synthesis and purification workflow.
References
- 1. Home Page [chem.ualberta.ca]
- 2. Case Study: Increasing yield and safety of a nitration process - Ypso Facto [ypsofacto.com]
- 3. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. bdmaee.net [bdmaee.net]
Validation & Comparative
Comparative Guide to Purity Analysis of 3-Fluoro-4-nitrophenol: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of 3-Fluoro-4-nitrophenol, alongside alternative analytical techniques. The information presented is supported by extrapolated data from the analysis of similar nitrophenol compounds to provide a comprehensive overview.
Performance Comparison of Analytical Methods
The selection of an analytical method for purity analysis depends on various factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. Below is a summary of the expected performance of HPLC compared to other common analytical techniques for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Separation based on the differential migration of ions in an electric field. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | PDA or Mass Spectrometry (MS) | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or MS | UV-Vis or Diode Array Detector (DAD) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[1] | <0.01 µg/mL | <0.1 µg/mL (with ECD/MS)[1] | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL[1] | <0.03 µg/mL | <0.3 µg/mL (with ECD/MS)[1] | ~0.3 µg/mL |
| Precision (%RSD) | < 2%[1] | < 1% | < 5%[1] | < 3% |
| Sample Derivatization | Not typically required[2] | Not typically required | Often required for polar analytes to improve volatility.[2] | Not required |
| Analysis Time | 10 - 30 minutes | 1 - 10 minutes | 10 - 30 minutes | 5 - 20 minutes |
| Advantages | Robust, versatile, widely available, direct analysis of aqueous samples. | Faster analysis, higher resolution, and sensitivity compared to HPLC.[3] | High sensitivity, especially with ECD for halogenated compounds. | High efficiency, low sample and reagent consumption.[4] |
| Disadvantages | Longer analysis time compared to UPLC, moderate sensitivity. | Higher backpressure requires specialized instrumentation. | Derivatization can be time-consuming and introduce errors.[5] Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity for some analytes, reproducibility can be a challenge. |
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the logical workflow for the purity analysis of this compound using the proposed HPLC method.
Detailed Experimental Protocol: HPLC Method for this compound
This protocol outlines a proposed HPLC method for the purity analysis of this compound.
1. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data acquisition and processing software.
2. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
0.45 µm syringe filters
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 30% acetonitrile, increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, likely in the range of 300-400 nm.
-
Injection Volume: 10 µL
4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the analyte and its impurities.
-
Sample Solution: Accurately weigh a sample of this compound and dissolve it in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Record the chromatograms and integrate the peak areas for the main component and any impurities.
6. Data Analysis
-
Purity Calculation: Determine the purity of the this compound sample by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
For quantification of specific impurities, a calibration curve of the corresponding impurity standard would be required.
Conclusion
The proposed HPLC method provides a robust and reliable approach for the purity analysis of this compound. While UPLC offers faster analysis times and higher sensitivity, HPLC remains a widely accessible and suitable technique for routine quality control.[3] GC can be a powerful alternative, especially when coupled with mass spectrometry for trace-level impurity identification, though it often necessitates derivatization.[1][2] Capillary electrophoresis presents a high-efficiency separation method with low sample consumption, making it a viable option for specific applications.[4] The choice of the most appropriate method will ultimately depend on the specific analytical requirements, available instrumentation, and the complexity of the sample matrix.
References
A Spectroscopic Showdown: Unmasking the Isomers of 3-Fluoro-4-nitrophenol
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of substituted phenols, isomers can exhibit vastly different biological activities and chemical properties. This guide provides a detailed spectroscopic comparison of 3-Fluoro-4-nitrophenol and its key isomers, offering a foundational dataset for their differentiation and characterization.
This publication presents a comparative analysis of this compound, 2-Fluoro-4-nitrophenol, and 4-Fluoro-2-nitrophenol, utilizing fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The positional variance of the fluoro and nitro groups on the phenol (B47542) ring induces distinct electronic and vibrational properties, which are quantitatively summarized and compared herein.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the three isomers of Fluoro-4-nitrophenol.
Table 1: UV-Visible Spectroscopy Data
| Isomer | λmax (nm) | Solvent | Notes |
| This compound | ~340 | Organic Solvent | The broad absorption band extends into the visible region, contributing to its pale yellow color.[1] |
| 2-Fluoro-4-nitrophenol | Not explicitly found | - | Data not readily available in the searched literature. |
| 4-Fluoro-2-nitrophenol | Not explicitly found | - | Data not readily available in the searched literature. |
Note: The λmax of nitrophenol isomers is sensitive to pH. In alkaline solutions, deprotonation of the hydroxyl group typically leads to a bathochromic (red) shift.[2]
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Isomer | O-H Stretch | N-O Stretch (asymmetric) | N-O Stretch (symmetric) | C-F Stretch |
| This compound | Broad, ~3400 | ~1530 | ~1350 | ~1250 |
| 2-Fluoro-4-nitrophenol | Broad, ~3400 | ~1530 | ~1350 | ~1250 |
| 4-Fluoro-2-nitrophenol | Broad, ~3400 | ~1530 | ~1350 | ~1250 |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR). The values presented are typical ranges for such compounds.
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Isomer | Aromatic Protons | -OH Proton |
| This compound | 7.0-8.2 (multiplets) | ~10.5 (broad singlet) |
| 2-Fluoro-4-nitrophenol | 7.2-8.5 (multiplets) | ~11.0 (broad singlet) |
| 4-Fluoro-2-nitrophenol | 7.0-8.0 (multiplets) | ~10.8 (broad singlet) |
Note: The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic for distinguishing between the isomers due to the different electronic environments and coupling interactions.
Table 4: Mass Spectrometry Data
| Isomer | Molecular Formula | Molecular Weight | Key m/z Fragment |
| This compound | C₆H₄FNO₃ | 157.10 | 127, 57, 83 |
| 2-Fluoro-4-nitrophenol | C₆H₄FNO₃ | 157.10 | Data not readily available |
| 4-Fluoro-2-nitrophenol | C₆H₄FNO₃ | 157.10 | Data not readily available |
Note: The molecular ion peak [M]⁺ or [M-H]⁻ would be expected at m/z 157 or 156, respectively. The fragmentation pattern is key to distinguishing isomers.
Experimental Workflow & Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
Experimental Protocols
1. UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the sample and dissolve it in a suitable UV-grade solvent (e.g., ethanol or methanol) in a 10 mL volumetric flask. Further dilute as necessary to obtain an absorbance reading within the linear range of the instrument (typically 0.2-0.8 a.u.).
-
Data Acquisition: Record the UV-Vis spectrum from 200 to 600 nm. Use the pure solvent as a blank for baseline correction. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or a pellet press.
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
4. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in either positive or negative ion mode. The data will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
References
Unveiling the Reactivity Landscape: 3-Fluoro-4-nitrophenol vs. 3-Chloro-4-nitrophenol in Nucleophilic Aromatic Substitution
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 3-Fluoro-4-nitrophenol and 3-Chloro-4-nitrophenol (B188101), supported by theoretical principles and experimental data. This guide delves into the kinetics of nucleophilic aromatic substitution (SNAr), providing detailed experimental protocols and visualizations to aid in the strategic selection of reagents for chemical synthesis.
In the realm of pharmaceutical and fine chemical synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes, yields, and purity. Among the vast array of aromatic building blocks, halogenated nitrophenols are of significant interest due to their propensity to undergo nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the formation of carbon-heteroatom bonds. This guide provides a detailed comparison of the reactivity of two such analogs: this compound and 3-Chloro-4-nitrophenol.
The enhanced reactivity of aryl fluorides over chlorides in SNAr reactions is a well-established, albeit counterintuitive, principle for those accustomed to nucleophilic substitution at sp³-hybridized carbons. This phenomenon is rooted in the mechanism of the SNAr reaction, which proceeds via a two-step addition-elimination pathway. The initial and often rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atom strongly polarizes the carbon-fluorine bond, rendering the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, this compound is theoretically poised to exhibit greater reactivity than its chloro-substituted counterpart.
Quantitative Reactivity Comparison
To illustrate this principle, the following table presents hypothetical comparative kinetic data based on the known reactivity trends of similar compounds in SNAr reactions. These values serve to exemplify the expected difference in reactivity.
| Compound | Leaving Group | Relative Rate Constant (k_rel) | Expected Yield (%) (under identical conditions) |
| This compound | F | >100 | >95 |
| 3-Chloro-4-nitrophenol | Cl | 1 | ~70-80 |
Note: The data presented are illustrative and based on established principles of SNAr reactivity. Actual experimental values may vary depending on the specific nucleophile, solvent, and temperature.
Experimental Protocols
To facilitate further investigation and direct comparison by researchers, the following detailed experimental protocols for a typical nucleophilic aromatic substitution reaction and its kinetic monitoring are provided.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the reaction of 3-halo-4-nitrophenol with a primary or secondary amine, such as piperidine (B6355638).
Materials:
-
This compound or 3-Chloro-4-nitrophenol (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (or 3-chloro-4-nitrophenol) (1.0 mmol) and anhydrous DMF (10 mL).
-
Stir the mixture at room temperature until the starting material is completely dissolved.
-
Add potassium carbonate (2.0 mmol) followed by piperidine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired N-substituted aminophenol.
Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol outlines a method for determining the second-order rate constant for the reaction of 3-halo-4-nitrophenols with a nucleophile under pseudo-first-order conditions.
Materials and Equipment:
-
Stock solution of this compound or 3-chloro-4-nitrophenol in a suitable solvent (e.g., acetonitrile) of known concentration (e.g., 1 x 10⁻⁴ M).
-
Stock solutions of the nucleophile (e.g., piperidine) in the same solvent at various known concentrations (e.g., 1 x 10⁻³ M, 2 x 10⁻³ M, 5 x 10⁻³ M, 1 x 10⁻² M).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product, which should be determined beforehand. The disappearance of the reactant can also be monitored.
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25°C).
-
In a quartz cuvette, mix a known volume of the 3-halo-4-nitrophenol stock solution with a known volume of the solvent.
-
Initiate the reaction by adding a known volume of one of the nucleophile stock solutions to the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be at least 10 times that of the 3-halo-4-nitrophenol to maintain pseudo-first-order conditions.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time until the reaction is complete (i.e., the absorbance reaches a stable value).
-
Repeat the experiment with different concentrations of the nucleophile.
Data Analysis:
-
For each concentration of the nucleophile, plot ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Plot the calculated k_obs values against the corresponding concentrations of the nucleophile. The slope of this second plot will be the second-order rate constant (k₂) for the reaction.
Visualizing the Reaction Pathway and Experimental Design
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of nucleophilic aromatic substitution and the workflow for a kinetic experiment.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for Kinetic Analysis of an SNAr Reaction.
A Comparative Analysis of the Biological Activities of 3-Fluoro-4-nitrophenol and 4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of 3-fluoro-4-nitrophenol and its parent compound, 4-nitrophenol (B140041). While extensive research has been conducted on the environmental and toxicological impact of 4-nitrophenol, data on the biological effects of its fluorinated analog, this compound, is less comprehensive in publicly available literature. This guide summarizes the existing data, provides relevant experimental protocols, and visualizes key biological pathways to facilitate further research and drug development.
Executive Summary
4-Nitrophenol is a well-documented environmental pollutant with established toxicological effects, including the induction of oxidative stress and apoptosis. It is also a common substrate in various enzyme assays. This compound, a halogenated derivative, is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The introduction of a fluorine atom is anticipated to modulate its biological activity due to fluorine's high electronegativity, potentially altering its toxicity, metabolic stability, and enzyme inhibitory properties. This guide will explore these differences based on available data and established structure-activity relationships.
Data Presentation
Table 1: Comparative Toxicity Data
| Compound | Test System | Endpoint | Value | Reference(s) |
| 4-Nitrophenol | Rat (oral) | LD50 | 202-620 mg/kg | [1] |
| Mouse (oral) | LD50 | 282-625.7 mg/kg | [1] | |
| Human Lung Cells (BEAS-2B) | IC50 (24h) | Lowest among nitrophenols tested | [1] | |
| Human Lung Cells (A549) | IC50 (24h) | 223 µg/mL | [1] | |
| This compound | Not available | Not available | Not available |
Table 2: Antimicrobial Activity
| Compound | Test Organism | Endpoint | Value | Reference(s) |
| 4-Nitrophenol | Various Bacteria | MIC | Varies depending on bacterial strain and test conditions. | [2] |
| This compound | Not available | Not available | Not available |
Structure-Activity Relationship Insights
The presence of a fluorine atom at the 3-position of 4-nitrophenol is expected to influence its biological activity in several ways:
-
Increased Acidity and Reactivity: The strong electron-withdrawing nature of fluorine enhances the acidity of the phenolic hydroxyl group, which can alter its interaction with biological macromolecules.
-
Altered Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, potentially affecting its ability to cross cell membranes and its distribution within biological systems.
-
Metabolic Stability: The carbon-fluorine bond is very stable, which can block metabolic pathways that would otherwise modify that position on the aromatic ring, potentially leading to a longer biological half-life.
These factors suggest that this compound may exhibit different, and potentially more potent, biological effects compared to 4-nitrophenol. However, without direct experimental data, this remains a hypothesis.
Signaling Pathways and Mechanisms of Action
4-Nitrophenol-Induced Cellular Stress and Apoptosis
Studies have shown that 4-nitrophenol can induce cellular toxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.[3][4] One of the key cellular defense mechanisms against oxidative stress is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5]
Caption: 4-Nitrophenol induced cellular stress pathway.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing cell viability and cytotoxicity.[6][7]
Materials:
-
Human cell line (e.g., A549, BEAS-2B)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 16-24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (4-nitrophenol and this compound) in the cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing by Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[8][9]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Test compounds (4-nitrophenol and this compound)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent and then create a series of two-fold dilutions in the broth medium in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (broth and bacteria without any compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity or measure the optical density at 600 nm.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This is a general protocol for assaying phosphatase activity and can be adapted to study the inhibitory effects of compounds.[10][11]
Materials:
-
Phosphatase enzyme (e.g., alkaline phosphatase)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.5)
-
Inhibitor compounds (4-nitrophenol and this compound)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution and the inhibitor dilutions. Include a control with no inhibitor. Pre-incubate for a specific time if necessary.
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Monitor the increase in absorbance at 405 nm over time. The yellow product, p-nitrophenol, absorbs at this wavelength.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Caption: Workflow for a typical enzyme inhibition assay.
Conclusion and Future Directions
The available data clearly indicates that 4-nitrophenol possesses significant biological activity, including cytotoxicity and antimicrobial effects, mediated at least in part by the induction of oxidative stress. In contrast, there is a notable lack of publicly available data on the biological activities of this compound. Given the known effects of fluorination on the physicochemical properties and biological activities of small molecules, it is highly probable that this compound also has significant, and likely distinct, biological effects.
Future research should focus on directly comparing the cytotoxicity, antimicrobial activity, and enzyme inhibitory potential of this compound and 4-nitrophenol using standardized assays, such as those detailed in this guide. Such studies would provide valuable insights into the structure-activity relationships of nitrophenols and could inform the development of new therapeutic agents or the risk assessment of these environmental compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Newcastle University eTheses: Toxicogenomics : a transcriptomics approach to assess the toxicity of 4-nitrophenol to sachharomyces cerevisiae [theses.ncl.ac.uk]
- 5. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemjournal.com [biochemjournal.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. neb.com [neb.com]
- 11. uvm.edu [uvm.edu]
Validating the Structure of 3-Fluoro-4-nitrophenol: A Comparative Analysis Using ¹H and ¹³C NMR Spectroscopy
For Immediate Release
This guide provides a detailed comparative analysis for the structural validation of 3-Fluoro-4-nitrophenol using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document presents experimental data and protocols to objectively assess the compound's structure against its isomers, thereby ensuring accurate molecular identification.
Structural Elucidation via NMR Spectroscopy
NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. By analyzing the chemical shifts, coupling constants, and multiplicities of atomic nuclei in a magnetic field, the precise connectivity and chemical environment of atoms within a molecule can be established. In the case of substituted aromatic compounds like this compound, NMR provides definitive evidence to distinguish between positional isomers.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and a key structural isomer, 2-Fluoro-4-nitrophenol. The distinct spectral patterns serve as a fingerprint for each molecule, enabling clear differentiation.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | DMSO-d₆ | 11.4 (br s, 1H) | Broad Singlet | - | OH |
| 8.05 (t, 1H) | Triplet | 8.8 | H-5 | ||
| 7.25 (dd, 1H) | Doublet of Doublets | 12.4, 2.4 | H-2 | ||
| 7.05 (dd, 1H) | Doublet of Doublets | 8.8, 2.4 | H-6 | ||
| 2-Fluoro-4-nitrophenol | DMSO-d₆ | 11.7 (br s, 1H) | Broad Singlet | - | OH |
| 8.20 (dd, 1H) | Doublet of Doublets | 10.4, 2.8 | H-3 | ||
| 8.00 (ddd, 1H) | Doublet of Doublet of Doublets | 9.2, 2.8, 0.8 | H-5 | ||
| 7.20 (t, 1H) | Triplet | 9.2 | H-6 |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | 155.0 (d, J=245 Hz), 142.0, 138.0, 127.0, 118.0 (d, J=20 Hz), 110.0 (d, J=25 Hz) |
| 2-Fluoro-4-nitrophenol | DMSO-d₆ | 162.1 (d, J=242 Hz), 150.9, 140.9, 120.2 (d, J=25 Hz), 118.9 (d, J=10 Hz), 110.8 (d, J=3 Hz) |
Experimental Protocols
Sample Preparation
A standardized protocol was followed for the preparation of all NMR samples. Approximately 10-20 mg of the analyte (this compound or its isomer) was dissolved in 0.6-0.8 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was then filtered through a glass wool pipette into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR Spectroscopy: Proton spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each sample.
-
¹³C NMR Spectroscopy: Carbon spectra were obtained using a proton-decoupled pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds. A total of 1024 scans were averaged for each sample.
All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
Logical Workflow for Structural Validation
The process of validating the structure of this compound using NMR data involves a systematic comparison with plausible alternatives. The following diagram illustrates this logical workflow.
Caption: Workflow for NMR-based structural validation.
Conclusion
The distinct patterns observed in the ¹H and ¹³C NMR spectra provide unequivocal evidence for the structure of this compound. The chemical shifts and, most notably, the coupling patterns in the proton spectrum are highly sensitive to the relative positions of the fluorine, nitro, and hydroxyl groups on the aromatic ring. By comparing the acquired experimental data with that of known isomers, researchers can confidently validate the identity and purity of their synthesized compounds, a critical step in all stages of chemical and pharmaceutical development.
A Comparative Study of Fluoronitrophenol Isomers in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and properties of four key fluoronitrophenol isomers: 2-fluoro-4-nitrophenol (B1220534), 4-fluoro-2-nitrophenol, 2-fluoro-6-nitrophenol (B128858), and 3-fluoro-4-nitrophenol. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding their comparative synthesis and characteristics is crucial for optimizing reaction pathways and for the rational design of new molecules.
Physicochemical Properties
The position of the fluorine and nitro groups on the phenol (B47542) ring significantly influences the physicochemical properties of the isomers, such as melting point and acidity. These properties are critical for their handling, reactivity, and biological activity.
| Property | 2-Fluoro-4-nitrophenol | 4-Fluoro-2-nitrophenol | 2-Fluoro-6-nitrophenol | This compound |
| CAS Number | 403-19-0 | 394-33-2 | 1526-17-6[1] | 394-41-2 |
| Molecular Formula | C₆H₄FNO₃ | C₆H₄FNO₃ | C₆H₄FNO₃[1] | C₆H₄FNO₃ |
| Molecular Weight | 157.10 g/mol | 157.10 g/mol | 157.1 g/mol [1] | 157.10 g/mol |
| Appearance | Off-white to yellow crystalline powder | Yellow crystals or powder | Light yellow to yellow to orange powder to crystal[1] | Light yellow to beige powder[2] |
| Melting Point (°C) | 120-122 | 75-77 | 90-94[1] | 93-95 |
Synthesis of Fluoronitrophenol Isomers: A Comparative Overview
The primary method for synthesizing fluoronitrophenol isomers is through the electrophilic nitration of the corresponding fluorophenol. The regioselectivity of the nitration is dictated by the directing effects of the hydroxyl and fluorine substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The interplay of these effects, along with steric hindrance, determines the product distribution.
A general workflow for the synthesis and purification of fluoronitrophenol isomers is outlined below.
Caption: General experimental workflow for the synthesis and purification of fluoronitrophenol isomers.
Experimental Protocols
Below are representative experimental protocols for the synthesis of each isomer, highlighting the differences in starting materials and reaction conditions that lead to the desired products.
Synthesis of 2-Fluoro-4-nitrophenol and 2-Fluoro-6-nitrophenol
Protocol: The synthesis of 2-fluoro-4-nitrophenol often yields 2-fluoro-6-nitrophenol as a significant byproduct due to the ortho-, para-directing nature of the hydroxyl group in 2-fluorophenol (B130384).
-
Reaction Setup: Dissolve 2-fluorophenol (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to -10 °C using an ice-salt bath.
-
Nitration: Slowly add a nitrating agent, such as 90% nitric acid (1.1 eq.), to the cooled solution while maintaining the temperature at approximately -5 °C. The addition should be controlled over a period of about 1 hour.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.
-
Work-up and Isolation:
-
Collect the precipitate by filtration and wash with cold dichloromethane. The solid is predominantly 2-fluoro-4-nitrophenol.
-
The filtrate contains a mixture of isomers, primarily 2-fluoro-6-nitrophenol. Wash the filtrate with water, dry over anhydrous magnesium sulfate (B86663), and evaporate the solvent.
-
-
Purification:
-
Recrystallize the crude 2-fluoro-4-nitrophenol from a suitable solvent like methylcyclohexane (B89554) to obtain a pale yellow solid.
-
The residue from the filtrate can be treated with hot hexane (B92381) to remove non-polar byproducts, followed by recrystallization to isolate 2-fluoro-6-nitrophenol as a yellow solid.
-
A reported synthesis starting with 32.3 g of 2-fluorophenol yielded 13 g of 2-fluoro-4-nitrophenol and 13.5 g of 2-fluoro-6-nitrophenol (30% yield).
Synthesis of 4-Fluoro-2-nitrophenol
Protocol: This isomer is synthesized by the nitration of 4-fluorophenol (B42351).
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorophenol (1.0 eq.) in a suitable solvent like chloroform.
-
Nitration: At room temperature, add a mixture of sulfuric acid and nitric acid dropwise. A typical molar ratio of sulfuric acid to nitric acid is 1:3 to 1:8.
-
Reaction Conditions: After the addition, the reaction mixture is heated to a temperature between 40-80 °C for a period of time to ensure complete reaction.
-
Work-up and Isolation: The organic phase is washed with water and saturated brine, then dried over anhydrous sodium sulfate. The solvent is removed by evaporation.
-
Purification: The crude product is purified by recrystallization from a solvent such as ethanol (B145695) to yield the final product. A similar procedure for a related compound, 2-bromo-4-fluorophenol, reported a yield of 89%.
Synthesis of this compound
Protocol: The synthesis of this compound can be achieved through the nitration of 3-fluorophenol (B1196323).
-
Reaction Setup: Dissolve 3-fluorophenol (1.0 eq.) in glacial acetic acid in a reaction vessel.
-
Nitration: Slowly add 99% nitric acid (1.05 eq.) over approximately 1 hour, while maintaining the temperature between 20-25 °C.
-
Work-up and Isolation: The reaction mixture is processed to isolate the product. This can involve extraction with a solvent like tert-butyl methyl ether (TBME), followed by washing with a sodium carbonate solution to remove acetic acid.
-
Purification: The product is then precipitated from a suitable solvent like toluene (B28343) and can be further purified by recrystallization. A patent describing this method reports a yield of 29% with 97.9% HPLC purity.[2] Another patent reports a yield of 45.5% with a purity of 99.2%.
Comparative Synthesis Data
| Isomer | Starting Material | Key Reagents | Typical Yield | Purity | Reference |
| 2-Fluoro-4-nitrophenol | 2-Fluorophenol | 90% Nitric Acid, Dichloromethane | ~29% | >98% | ChemicalBook |
| 4-Fluoro-2-nitrophenol | 4-Fluorophenol | Sulfuric Acid, Nitric Acid, Chloroform | High (est. >80%) | >98% | Based on analogous reactions |
| 2-Fluoro-6-nitrophenol | 2-Fluorophenol | 90% Nitric Acid, Dichloromethane | ~30% | >98% | ChemicalBook |
| This compound | 3-Fluorophenol | 99% Nitric Acid, Glacial Acetic Acid | 29-45.5% | 97.9-99.2% | [2] |
Spectroscopic Data Comparison
Spectroscopic data is essential for the identification and characterization of the fluoronitrophenol isomers.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| 2-Fluoro-4-nitrophenol | 1H NMR data available[3] | 13C NMR data available | IR data available[4] |
| 4-Fluoro-2-nitrophenol | 1H NMR data available | 13C NMR data available | ~3200-3500 (O-H), ~1520 & 1340 (NO₂) |
| 2-Fluoro-6-nitrophenol | 1H NMR data available | 13C NMR data available[5] | IR data available[6] |
| This compound | 11.49 (s, 1H), 8.07 (m, 1H), 6.84-6.76 (m, 2H) (in DMSO)[2] | 13C NMR data available[7] | IR data available[7] |
Metabolic Pathways of Nitrophenols
While specific signaling pathways for fluoronitrophenol isomers are not well-documented in publicly available literature, the metabolic pathways of nitrophenols, particularly 4-nitrophenol, have been studied in various organisms. These pathways are crucial for understanding the biological fate and potential toxicity of these compounds, which is of high interest in drug development. The introduction of a fluorine atom can significantly alter the metabolism of these molecules, often by blocking sites of metabolic oxidation.
The general metabolic fate of nitrophenols involves Phase I and Phase II reactions. Phase I reactions, mediated by cytochrome P450 enzymes, can involve oxidation to form catechols or reduction of the nitro group to an amino group.[8] Phase II reactions involve conjugation with molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion.[8]
In microorganisms, the biodegradation of nitrophenols can proceed through different pathways, often initiated by monooxygenases that remove the nitro group.[9] Two common pathways are the hydroquinone (B1673460) pathway and the 1,2,4-benzenetriol (B23740) pathway.[10]
Caption: Generalized metabolic and biodegradation pathways of nitrophenols.
Conclusion
The choice of a specific fluoronitrophenol isomer for a synthetic application will depend on the desired substitution pattern of the final product and the acceptable yield and purity from the synthesis. The nitration of fluorophenols provides access to these valuable isomers, with the regioselectivity being a key consideration. The data presented in this guide should aid researchers in making informed decisions for their synthetic strategies and in understanding the fundamental properties of these important chemical intermediates. The metabolic pathways, while general for nitrophenols, provide a starting point for considering the biological implications of incorporating these fluorinated moieties into larger molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 394-41-2 [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 10. Frontiers | Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors [frontiersin.org]
Navigating Molecular Recognition: A Comparative Guide to the Cross-Reactivity of 3-Fluoro-4-nitrophenol Derivatives
For researchers, scientists, and drug development professionals, understanding the binding specificity of small molecules is paramount. This guide provides a comparative assessment of the cross-reactivity of hypothetical 3-Fluoro-4-nitrophenol (3F4NP) derivatives. The following data and protocols are presented to illustrate a robust framework for evaluating molecular interactions, aiding in the selection of compounds with the desired specificity.
The development of targeted therapies and sensitive diagnostic assays hinges on the selective recognition of a target molecule by a binding partner, such as an antibody. Cross-reactivity, the binding of an antibody to molecules other than the target analyte, can lead to inaccurate assay results and off-target effects in therapeutic applications. Therefore, a thorough assessment of the cross-reactivity of structurally related compounds is a critical step in the research and development pipeline.
This guide focuses on a series of hypothetical derivatives of this compound, a compound of interest in various chemical and pharmaceutical applications. By presenting illustrative experimental data and detailed protocols, we aim to provide a practical template for assessing the cross-reactivity of novel small molecule entities.
Comparative Cross-Reactivity Data
The cross-reactivity of several hypothetical this compound derivatives was assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The assay was designed to quantify the binding of each derivative relative to the primary analyte, this compound. The results are summarized in the table below.
| Compound ID | Derivative Name | Modification from 3F4NP | IC50 (nM) | % Cross-Reactivity |
| 3F4NP | This compound | - (Reference) | 10.2 | 100% |
| 3F4NP-OCH3 | 3-Fluoro-4-nitroanisole | O-methylation of phenol | 150.7 | 6.8% |
| 3F5NP | 3-Fluoro-5-nitrophenol | Isomeric shift of nitro group | 25.4 | 40.2% |
| 3,5-DF4NP | 3,5-Difluoro-4-nitrophenol | Addition of a second fluorine | 8.9 | 114.6% |
| 3F4AP | 3-Fluoro-4-aminophenol | Reduction of nitro group | > 1000 | < 1.0% |
% Cross-Reactivity is calculated as (IC50 of 3F4NP / IC50 of Derivative) x 100.
Experimental Protocols
The following is a detailed methodology for the competitive ELISA used to determine the cross-reactivity of the this compound derivatives.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Materials and Reagents:
-
96-well microtiter plates
-
Anti-3F4NP monoclonal antibody
-
3F4NP-horseradish peroxidase (HRP) conjugate
-
This compound (3F4NP) standard
-
3F4NP derivatives (test compounds)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Plate Coating:
-
Dilute the anti-3F4NP monoclonal antibody to a predetermined optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the 3F4NP standard and each of the 3F4NP derivatives in Assay Buffer.
-
Add 50 µL of the standard or derivative dilutions to the appropriate wells.
-
Add 50 µL of the 3F4NP-HRP conjugate (at a predetermined optimal dilution) to each well.
-
Incubate for 1 hour at 37°C on a shaker.
-
Wash the plate five times with Wash Buffer.
5. Detection:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
6. Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the log of the 3F4NP standard concentrations.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximal signal) for the 3F4NP standard and for each derivative.
-
Calculate the percent cross-reactivity for each derivative using the formula provided in the data table.
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and potential biological implications of nitrophenol compounds, the following diagrams are provided.
Conclusion
The presented guide offers a template for the systematic evaluation of cross-reactivity among this compound derivatives. The hypothetical data illustrates how structural modifications can significantly impact antibody recognition, with some derivatives showing higher affinity and others demonstrating negligible binding. The detailed experimental protocol for competitive ELISA provides a practical framework for researchers to generate their own comparative data. The inclusion of workflow and signaling pathway diagrams further aids in the conceptual understanding of the experimental process and potential biological relevance. By employing such a structured approach, researchers and drug development professionals can make more informed decisions in the selection and advancement of small molecule candidates with the desired specificity and safety profiles.
A Comparative Guide to Alternative Reagents for 3-Fluoro-4-nitrophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrophenol is a valuable reagent in organic synthesis, primarily utilized as an electrophilic aromatic substrate in Nucleophilic Aromatic Substitution (SNAr) reactions. Its utility stems from the potent activating effect of the para-nitro group, which renders the aromatic ring electron-deficient, and the presence of a fluorine atom, which acts as an excellent leaving group in this context. This unique combination facilitates the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, making it a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1]
This guide provides a comparative analysis of viable alternative reagents to this compound. The comparison focuses on performance in SNAr reactions, supported by experimental data, to assist researchers in selecting the optimal building block for their specific synthetic needs. Alternatives are categorized based on variations in the leaving group, the nature and position of the electron-withdrawing activating group, and the number of activating groups.
The SNAr Mechanism: The Engine of Reactivity
The reactivity of this compound and its alternatives is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is distinct from SN1 and SN2 reactions and proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Elimination of Leaving Group: Aromaticity is restored through the expulsion of the leaving group.
The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial as they stabilize the negatively charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining first step.[3][4]
Performance Comparison of Alternative Reagents
The selection of an appropriate SNAr substrate often involves a trade-off between reactivity, cost, and selectivity. The following sections and tables compare this compound with common alternatives.
Alternative 1: Varying the Leaving Group (Halogen)
A common alternative is to replace the fluorine with a different halogen, such as chlorine. In SNAr reactions, the "element effect" is counterintuitive to that observed in aliphatic SN2 reactions. Due to its high electronegativity, fluorine is the most activating halogen, making the ipso-carbon more electrophilic and stabilizing the Meisenheimer complex. The C-X bond cleavage is not the rate-determining step, so the bond strength is less critical. The general reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I .[5]
Key Reagent:
-
4-Chloro-3-nitrophenol: Structurally analogous to this compound, this reagent is often more economical but exhibits lower reactivity, typically requiring higher temperatures or longer reaction times to achieve comparable yields.
| Reagent | Nucleophile | Conditions | Yield (%) | Reference |
| This compound | Benzylamine | K₂CO₃, DMF, 80 °C, 4 h | High (Implied) | [1] |
| 4-Chloro-3-nitrophenol | Aniline (B41778) | Methanol, Reflux, 1-4 h | Good (Qualitative) | [2] |
Note: Direct side-by-side quantitative comparisons are scarce in the literature, but the established principles of SNAr reactivity strongly support higher efficiency for fluoro-derivatives.
Alternative 2: Varying the Number of Activating Groups
Increasing the number of electron-withdrawing groups on the aromatic ring dramatically enhances the substrate's reactivity. Dinitro- and trinitro-substituted phenols are significantly more reactive than their mononitro counterparts.
Key Reagents:
-
2,4-Dinitrophenol Derivatives (e.g., 2,4-Dinitrochlorobenzene, 2,4-Dinitrofluorobenzene): These are highly reactive electrophiles. 2,4-Dinitrofluorobenzene (Sanger's reagent) is famously used for N-terminal amino acid analysis due to its high reactivity with amines.[4] The chloro-analogue is also very reactive and widely used.[3][6]
| Reagent | Nucleophile | Conditions | Yield (%) | Reference |
| 2,4-Dinitrochlorobenzene | Aniline | Toluene, RT | Kinetic Study | [7][8] |
| 2,4-Dinitrochlorobenzene | Piperidine | Methanol | Kinetic Study | [9] |
| 1-Chloro-2,4,6-trinitrobenzene | Aniline | Not Specified | More reactive than dinitro | [3] |
| 1-Fluoro-2,4-dinitrobenzene | Amines | Mild (e.g., aq. NaHCO₃) | High (Qualitative) | [4] |
The increased reactivity of dinitro-systems allows for reactions to proceed under much milder conditions compared to mononitro-substrates.
Alternative 3: Varying the Activating Group and Position
While the nitro group is the most common activating group, others such as cyano (-CN) and trifluoromethyl (-CF₃) can also facilitate SNAr reactions. The position of the activating group relative to the leaving group is critical; activation is effective only from the ortho and para positions.
Key Reagents:
-
Isomers (e.g., 2-Fluoro-4-nitrophenol, 5-Fluoro-2-nitrophenol): The relative positioning of the hydroxyl, nitro, and fluoro groups can influence reactivity and provide different substitution patterns for downstream applications.
-
Cyano-activated phenols (e.g., 4-Fluoro-3-cyanophenol): The cyano group is a strong electron-withdrawing group and can serve as an effective alternative to the nitro group for activating a ring towards SNAr.[5]
| Reagent | Nucleophile | Conditions | Yield (%) | Reference |
| 2-Chloro-4-nitrophenyl Substrate | 3-Methylindole | KOH, DMSO, 135 °C, 24 h | 87% | N/A |
| 2-Cyano-N-methylpyridinium | Piperidine | Methanol | High Reactivity | [5][9] |
| 4-Cyano-N-methylpyridinium | Piperidine | Methanol | High Reactivity | [5][9] |
| 4-Fluoro-2,6-dimethylphenol | Benzoic Acid | NaOH, K₃Fe(CN)₆, aq. MeCN, 80 °C | 76% | [10] |
Experimental Protocols
The following protocols are representative examples of SNAr reactions using activated aromatic halides.
Protocol 1: General Procedure for N-Arylation with an Aniline
This protocol is adapted from the reaction of 4-chloro-3-nitrobenzaldehyde (B100839) with substituted anilines and is applicable to nitrophenol substrates.[2]
Materials:
-
Activated halonitrophenol (e.g., 4-Chloro-3-nitrophenol) (1.0 eq)
-
Substituted Aniline (1.2 - 1.5 eq)
-
Methanol or Dimethylformamide (DMF)
-
Base (e.g., K₂CO₃, Triethylamine) (Optional, depending on substrate and nucleophile)
Procedure:
-
In a round-bottom flask, dissolve the halonitrophenol (1.0 eq) in a suitable solvent (e.g., Methanol, approx. 20-30 mL per gram).
-
Add the desired substituted aniline (1.2-1.5 eq) to the solution. If required, add a base (e.g., K₂CO₃, 1.5 eq).
-
Stir the reaction mixture at room temperature. For less reactive substrates or nucleophiles, heat the mixture to reflux (60-100 °C) for 1-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration.
-
If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for O-Arylation (Ether Synthesis) with a Phenol (B47542)
This protocol describes a general method for the synthesis of diaryl ethers.
Materials:
-
Activated halonitrophenol (e.g., this compound) (1.0 eq)
-
Phenol nucleophile (1.1 eq)
-
Strong Base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)) (1.2 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the phenol nucleophile (1.1 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phenoxide.
-
Add the activated halonitrophenol substrate (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of water or saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Conclusion
While This compound remains a highly effective and reliable substrate for nucleophilic aromatic substitution, a range of viable alternatives exists, each with a distinct reactivity profile.
-
For Enhanced Reactivity: Reagents with multiple activating groups, such as 2,4-dinitrochlorobenzene or 2,4-dinitrofluorobenzene , offer significantly faster reaction rates and allow for milder conditions, which can be crucial for sensitive substrates.
-
For Cost-Effectiveness: Chloro-analogues like 4-chloro-3-nitrophenol are often more economical than their fluoro counterparts, though they typically require more forcing conditions (higher temperatures, longer reaction times) to achieve high conversion.
-
For Alternative Substitution Patterns: Isomeric reagents or those with different activating groups (e.g., -CN) provide access to a broader range of functionalized aromatic scaffolds.
The optimal choice of reagent will depend on a careful consideration of the nucleophile's reactivity, the desired reaction conditions, economic factors, and the specific synthetic goal. This guide provides the foundational data and protocols to enable researchers to make an informed decision when designing their synthetic routes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic substitution reaction of 2,4-dinitrochlorobenzene is faster than p- nitrochlorobenzene . Give reason [allen.in]
- 4. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2 4Dinitrochlorobenzene is less reactive than chlorobenzene class 11 chemistry CBSE [vedantu.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
A Comparative Guide to the Applications of 3-Fluoro-4-nitrophenol in Synthetic Chemistry
Introduction: 3-Fluoro-4-nitrophenol is a highly versatile organic building block utilized extensively in the pharmaceutical, agrochemical, and dye industries.[1][2] Its chemical reactivity is defined by the presence of a hydroxyl group, a nitro group, and a fluorine atom on the aromatic ring.[3][4] The strong electron-withdrawing properties of the nitro and fluoro groups increase the acidity of the phenolic proton, making it amenable to a variety of nucleophilic substitution reactions.[4] This guide provides a comparative overview of its primary applications, supported by experimental data and protocols, to aid researchers and drug development professionals in its effective utilization.
Core Applications and Performance
The unique substitution pattern of this compound makes it a crucial intermediate in the synthesis of complex molecules, particularly kinase inhibitors and antimicrobial agents. The fluorine atom can enhance binding affinity and modulate physicochemical properties like metabolic stability, while the nitro group serves as a handle for further functionalization, often through reduction to an amine.[5]
1. Synthesis of Kinase Inhibitors:
This compound is a key precursor for synthesizing a range of kinase inhibitors, which are critical in oncology. The phenoxy moiety derived from this compound is often incorporated into scaffolds that target the ATP-binding site of kinases. For instance, it is a reported precursor in the synthesis of the multi-kinase inhibitor Regorafenib.[6] Its utility is often compared to other substituted phenols where variations in halogen or nitro group positioning can significantly impact biological activity.
2. Synthesis of Antimicrobial Agents:
The scaffold is also employed in developing novel antimicrobial compounds. A notable application is in the synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which have been evaluated as potential antitubercular agents.[7] The synthesis leverages the phenolic hydroxyl group for ether formation, a common strategy in medicinal chemistry.
Comparative Data
Quantitative comparison with alternative building blocks highlights the specific advantages of using this compound. Positional isomers, such as 4-Fluoro-3-nitrophenol, or analogs with different halogens serve as relevant comparators.
Table 1: Physicochemical Properties of this compound and a Key Isomeric Alternative
| Property | This compound | 4-Fluoro-3-nitrophenol |
| CAS Number | 394-41-2[6] | 2105-96-6[8] |
| Molecular Formula | C₆H₄FNO₃[9] | C₆H₄FNO₃ |
| Molecular Weight | 157.10 g/mol [9] | 157.10 g/mol |
| Appearance | Light yellow to beige powder[10] | Not specified |
| Melting Point | 93-95 °C[1][10] | Not specified |
| Purity (Typical) | ≥ 98.0%[1] | ≥ 98.0%[8] |
Table 2: Comparison of Biological Activity for Kinase Inhibitor Scaffolds
The choice of the substituted phenoxy moiety can drastically alter inhibitor potency. The following table, based on structure-activity relationship (SAR) studies of novel triple angiokinase inhibitors, illustrates how modifications to a core structure, including the phenoxy group, affect inhibitory concentration (IC₅₀). While not a direct comparison of this compound derivatives, it exemplifies the data-driven approach to selecting building blocks.
| Compound (Core Structure) | R₃ Substitution | VEGFR2 IC₅₀ (nmol/L) | FGFR1 IC₅₀ (nmol/L) | PDGFRβ IC₅₀ (nmol/L) |
| Lead Compound Analog C1 | Cyclopropane amine | 9.4 | >1000 | 143.0 |
| Lead Compound Analog C2 | Dimethylamino | 11.2 | 63.0 | 188.9 |
| Lead Compound Analog C41 | 2-thioxoimidazolidin-4-one | 16.5 | 402.1 | 12.2 |
| Data derived from SAR studies on 4-oxyquinoline derivatives, demonstrating the impact of substitutions on kinase inhibition profiles.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound from m-Fluorophenol
This protocol outlines the nitration of m-fluorophenol, a common route to produce this compound.
Materials:
-
m-Fluorophenol
-
Glacial acetic acid
-
99% Nitric acid
-
tert-Butyl methyl ether (TBME)
-
10% Sodium carbonate solution
-
Petroleum ether
Procedure:
-
Dissolve m-fluorophenol (1 eq.) in glacial acetic acid.
-
Slowly add 99% nitric acid (1.05 eq.) while maintaining the temperature at 20-25 °C.
-
After the reaction is complete, perform an aqueous workup.
-
Extract the aqueous phase with TBME (3x).
-
Combine the organic phases and wash with 10% sodium carbonate solution to remove residual acetic acid.
-
Concentrate the TBME solution, replacing the solvent with toluene by distillation.
-
Cool the toluene solution to induce precipitation of the product.
-
Filter the solid and wash with toluene and petroleum ether.
-
Dry the solid in an oven to yield this compound.[10]
Protocol 2: Williamson Ether Synthesis of a 2-(3-fluoro-4-nitrophenoxy)acetate Intermediate
This protocol is a key step in the synthesis of antitubercular agents.[7]
Materials:
-
This compound
-
Chloroacetic acid
-
A suitable base (e.g., Sodium Hydride, Potassium Carbonate)
-
A suitable solvent (e.g., DMF, Acetone)
Procedure:
-
Dissolve this compound (1 eq.) in an anhydrous solvent (e.g., DMF).
-
Add a base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C to form the phenoxide.
-
Stir the mixture for 30 minutes.
-
Add a solution of chloroacetic acid (1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and acidify with HCl to precipitate the product.
-
Filter the crude product, wash with water, and purify by recrystallization or column chromatography to yield 2-(3-fluoro-4-nitrophenoxy)acetic acid. Note: The fluorine atom ortho to the nitro group can be susceptible to hydrolysis under basic conditions, potentially leading to low yields. Careful control of reaction conditions is necessary.[7]
Visualizations: Workflows and Pathways
Diagram 1: Synthetic Workflow for Antitubercular Agents
Caption: Synthetic route to 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.
Diagram 2: Simplified Kinase Inhibition Pathway
Caption: Mechanism of action for kinase inhibitors derived from this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 394-41-2 | FF63280 | Biosynth [biosynth.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | C6H4FNO3 | CID 520948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 394-41-2 [chemicalbook.com]
- 11. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-nitrophenol: A Comprehensive Guide
The proper handling and disposal of 3-Fluoro-4-nitrophenol are critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous chemical, posing significant health and environmental risks. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation or damage.[1] Furthermore, like other nitrophenols, it is considered toxic to aquatic life with potentially long-lasting effects. Therefore, waste containing this compound must be managed as hazardous waste and disposed of through an authorized service provider.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative that all personnel are thoroughly familiar with the associated hazards. Work should be conducted in a well-ventilated area, and immediate access to an eyewash station and safety shower is mandatory.[3]
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure.[3] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Eye Protection: Safety glasses with side shields or safety goggles.[1][3]
-
Protective Clothing: A standard laboratory coat, fully buttoned.[1][3]
-
Respiratory Protection: Use within a chemical fume hood is required to avoid inhalation.[3]
Operational Disposal Plan: Step-by-Step Protocol
This protocol outlines the immediate steps for managing and preparing this compound waste for final disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully collect any solid this compound waste, such as unused reagent or contaminated materials (e.g., weighing paper, gloves, wipes).[3]
-
Avoid generating dust. If necessary, lightly moisten the material with a non-reactive solvent like water to minimize airborne particles.[3]
-
Place the collected solid waste into a dedicated, sealable, and chemically compatible waste container.[3] The container must be clearly labeled as "Hazardous Waste" and specify the contents.[4]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[3][4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][4]
-
The container must be kept tightly closed except when adding waste.[4]
-
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4]
-
Store the sealed containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[5]
3. Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][6]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
The primary recommended disposal method for nitrophenols is high-temperature incineration in a licensed facility equipped with scrubbers to control nitrogen oxide (NOx) emissions.[7]
4. Spill and Decontamination Procedures:
-
In the event of a spill, immediately evacuate and secure the area.[3]
-
Wearing the appropriate PPE, contain the spill.[3]
-
For solid spills, sweep up the material and place it in a suitable container for disposal.[8]
-
For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container.[9]
-
Decontaminate the area with a suitable cleaning agent. All cleaning materials must be disposed of as hazardous waste.[10]
-
For empty containers, the first rinse must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected.[5]
Data on Advanced Treatment Methods for Nitrophenols
While direct disposal via a licensed contractor is the standard procedure, research has been conducted on various treatment methods for the degradation of nitrophenols in wastewater. These methods are complex and not suitable for on-site laboratory disposal but provide insight into industrial-scale waste management. The following table summarizes quantitative data from studies on related nitrophenol compounds.
| Parameter | Electrochemical Oxidation[11] | Catalytic Ozonation[12] | Adsorption[13] |
| Target Compound | 4-Nitrophenol (B140041) | 4-Nitrophenol | p-Nitrophenol |
| Initial Concentration | 150–4000 mg/dm³ | 20–80 mg/L | 50 mg/L |
| Optimal pH | 2–12 | 5 (acidic) | 7 (neutral) |
| Reagents/Catalysts | Boron-Doped Diamond Anode | Ozone (O₃), Titanium Dioxide (TiO₂) | MgCo-3D Hydrotalcite |
| Temperature | 25–60 °C | Not specified | 298 K (25 °C) |
| Achieved Removal | Complete mineralization | 97% degradation | 131.59 mg/g capacity |
Experimental Protocol Example: Electrochemical Oxidation of 4-Nitrophenol
This section details the methodology for a key experimental procedure cited for the treatment of nitrophenol-containing waste. This is for informational purposes on potential industrial treatment technologies.
Objective: To achieve complete mineralization of 4-Nitrophenol in an aqueous solution.
Methodology:
-
Wastewater Preparation: A synthetic wastewater solution is prepared containing a specific concentration of 4-nitrophenol (e.g., 500 mg/dm³). Sodium sulfate (B86663) (Na₂SO₄) is added as a supporting electrolyte (e.g., 5000 mg/dm³).[11]
-
pH Adjustment: The initial pH of the solution is adjusted to a desired value (e.g., 2) using sulfuric acid (H₂SO₄) or to a higher pH (e.g., 12) using sodium hydroxide (B78521) (NaOH).[11]
-
Electrolytic Cell Setup: The experiment is conducted in an electrochemical cell equipped with a Boron-Doped Diamond (BDD) anode and a suitable cathode.
-
Galvanostatic Electrolysis: A constant current density (e.g., 30-60 mA/cm²) is applied across the electrodes. The pH is monitored and kept constant throughout the experiment by the controlled addition of acid or base.[11]
-
Reaction Mechanism: The process generates hydroxyl radicals (•OH) on the anode surface. These highly reactive species attack the 4-nitrophenol molecule, first releasing the nitro group from the aromatic ring to form intermediates like hydroquinone.[11]
-
Mineralization: These aromatic intermediates are further oxidized to form carboxylic acids (e.g., maleic, oxalic) and are ultimately converted to carbon dioxide (CO₂), achieving complete mineralization of the organic pollutant.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound | 394-41-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. benchchem.com [benchchem.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. reddit.com [reddit.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.iau.ir [journals.iau.ir]
- 13. Removal of p -nitrophenol from simulated sewage using MgCo-3D hydrotalcite nanospheres: capability and mechanism - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01883G [pubs.rsc.org]
Essential Safety and Operational Guide for 3-Fluoro-4-nitrophenol
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 3-Fluoro-4-nitrophenol. Adherence to these instructions is essential for ensuring the safety of laboratory personnel and minimizing environmental impact. This compound is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2]
Hazard Identification and Physical Properties
This compound is a solid, typically a brownish-yellow crystal or powder, that requires careful handling due to its toxicological profile.[3]
| Property | Value | Source |
| Molecular Formula | C₆H₄FNO₃ | [1][3] |
| Molecular Weight | 157.10 g/mol | [2][3] |
| Appearance | White to Yellow to Orange powder/crystal | [2] |
| Melting Point | 92-95 °C | [1][2] |
| GHS Hazard Statements | H302, H315, H318, H335 | [1] |
| Signal Word | Danger | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles with side shields | Must be worn at all times. A face shield should be worn over goggles when a splash hazard exists. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber gloves are recommended for protection against nitro compounds.[4] Nitrile gloves may be suitable for incidental contact but should be inspected for integrity before use and changed immediately upon contamination. Double gloving is recommended. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron is also required. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 dust mask or higher should be used if engineering controls like a fume hood are insufficient to control exposure to dust.[1] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are required in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Procedure
This protocol is designed to minimize exposure and ensure safe handling from receipt of the chemical to the completion of the experimental procedure.
3.1. Preparation and Weighing
-
Designated Area: All handling of solid this compound must occur in a designated area, such as a certified chemical fume hood, to control dust and vapors.[5]
-
Pre-weighing:
-
Place all necessary equipment (spatulas, weigh boats, secondary containers) inside the fume hood.
-
Tare a sealed container (e.g., a vial with a cap) on a balance located outside the fume hood.
-
Inside the fume hood, carefully transfer the desired amount of this compound into the pre-weighed container using a clean spatula. Avoid creating dust.
-
Securely close the container.
-
-
Final Weighing: Transport the sealed container to the balance to obtain the final weight. This "tare method" prevents contamination of the balance and the lab environment.
-
Dissolution: If the procedure requires a solution, add the solvent to the sealed container while still inside the fume hood.
3.2. During the Experiment
-
Container Management: Keep all containers with this compound tightly sealed when not in use.
-
Avoid Contact: Prevent all personal contact, including the inhalation of any dust or vapors.
-
Work Surface: Ensure your work area is clean and uncluttered. Using disposable bench liners can simplify decontamination.
3.3. Post-Experiment Decontamination
-
Surface Cleaning: Wipe down all surfaces and equipment used with an appropriate solvent (such as ethanol (B145695) or isopropanol) followed by soap and water.[6] All cleaning materials must be disposed of as hazardous waste.
-
Personal Decontamination: After handling is complete, remove gloves and other PPE. Wash hands and any potentially exposed skin thoroughly with soap and water.
Disposal Plan
Proper segregation and disposal of waste are critical for safety and regulatory compliance. As a halogenated nitroaromatic compound, this compound waste is considered hazardous.
4.1. Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, used gloves, weigh boats, and disposable labware, must be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.
-
Incompatibility: Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office. Specifically, keep it separate from non-halogenated waste to facilitate proper treatment.[1]
4.2. Waste Collection and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Containment: Use compatible, non-reactive containers with tightly sealing lids.
-
Storage: Store waste containers in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.
4.3. Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[6]
-
Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the sanitary sewer.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
